(2-Oxopiperidin-1-yl)acetyl chloride
Description
Properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWVPALKPYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct data for this compound, this guide focuses on its synthesis from its corresponding carboxylic acid, predicted physicochemical properties, and potential applications based on the structural motifs present.
Chemical Identification
A specific CAS (Chemical Abstracts Service) number for this compound could not be located in publicly available databases. However, its immediate precursor is well-characterized:
| Compound Name | CAS Number |
| (2-Oxopiperidin-1-yl)acetic acid | 72253-28-2 |
This guide will proceed with the technical details based on the synthesis from this known starting material.
Synthesis
This compound is synthesized from (2-Oxopiperidin-1-yl)acetic acid via the conversion of the carboxylic acid functional group to an acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a general method for the preparation of this compound.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (2-Oxopiperidin-1-yl)acetic acid | C₇H₁₁NO₃ | 157.17 | Starting Material |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (2-Oxopiperidin-1-yl)acetic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 40°C) and monitor for completion using an appropriate analytical technique (e.g., thin-layer chromatography of a quenched aliquot).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. Caution: This step should be performed in a well-ventilated chemical fume hood as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive and toxic gases.
-
The resulting crude this compound is typically obtained as an oil and, due to its reactivity, is often used immediately in subsequent synthetic steps without further purification.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These are estimates based on its chemical structure and the properties of similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid. |
| Boiling Point | Expected to be significantly higher than simple acyl chlorides due to increased molecular weight and polarity, though it may decompose upon heating. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. It will react with protic solvents like water and alcohols. |
| Stability | Moisture-sensitive; will hydrolyze to the corresponding carboxylic acid in the presence of water. |
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules. The acyl chloride moiety is highly reactive towards nucleophiles, allowing for the facile introduction of the (2-oxopiperidin-1-yl)acetyl group into various scaffolds.
The 2-oxopiperidine (also known as δ-valerolactam) ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications.
Potential Logical Relationships in Drug Design
Caption: Logical workflow for drug discovery using the target compound.
Potential Signaling Pathway Interactions
Given that the piperidine ring is a common feature in many central nervous system (CNS) active drugs, derivatives synthesized from this compound could potentially modulate various neuronal signaling pathways. For example, these derivatives could be designed to target G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes.
Generic GPCR Signaling Pathway
Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive chemical intermediate of interest in medicinal chemistry and drug development. This document details its molecular characteristics, a protocol for its synthesis, and explores the potential biological significance of the 2-oxopiperidine scaffold, particularly in the context of nootropic activity.
Core Molecular Data
This compound is the acyl chloride derivative of (2-Oxopiperidin-1-yl)acetic acid. Its reactivity makes it a valuable building block for the synthesis of a variety of amide and ester derivatives.
| Property | Value |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Canonical SMILES | C1CCNC(=O)N1CC(=O)Cl |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. This method is a standard and effective way to produce acyl chlorides.[1][2][3][4]
Materials:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., toluene)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (2-Oxopiperidin-1-yl)acetic acid in anhydrous dichloromethane.
-
Reaction: Cool the solution in an ice bath. Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution. The addition should be dropwise to control the evolution of HCl and SO₂ gases.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours, or until the reaction is complete (monitoring by TLC or IR spectroscopy can be employed).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.
-
Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its reactive nature. If purification is necessary, it may be possible via distillation under high vacuum, though care must be taken to avoid decomposition.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing or venting of the reaction off-gases.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Potential Biological Significance and Signaling Pathways
While specific biological data for this compound is not extensively documented, the 2-oxopiperidine core is a structural motif found in various biologically active compounds. Notably, derivatives of the structurally similar 2-oxopyrrolidine, such as piracetam, are known for their nootropic (cognitive-enhancing) effects.[5][6][7][8] The potential for 2-oxopiperidine derivatives to exhibit similar activities makes this scaffold an area of interest for neuropharmacological research.
The mechanisms of action for nootropics are often multifaceted and not fully elucidated. However, several key pathways are thought to be involved.[6][7][8][9]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 4. scispace.com [scispace.com]
- 5. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]
- 6. healthopenresearch-files.f1000.com [healthopenresearch-files.f1000.com]
- 7. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive intermediate of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a putative synthesis based on established chemical principles and provides predicted characterization data.
Chemical Structure and Properties
This compound is an acyl chloride derivative of (2-Oxopiperidin-1-yl)acetic acid. The presence of the reactive acyl chloride functional group makes it a valuable building block for introducing the (2-oxopiperidin-1-yl)acetyl moiety into various molecular scaffolds.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | Predicted to be a colorless to light-yellow liquid or low-melting solid |
| Boiling Point | Not determined |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols) |
| Stability | Expected to be sensitive to moisture and heat |
Synthesis
The most direct and established method for the synthesis of this compound is the conversion of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), and a dropping funnel is flushed with nitrogen or argon gas.
-
(2-Oxopiperidin-1-yl)acetic acid (1.0 equivalent) is dissolved in anhydrous DCM and charged into the reaction flask.
-
The solution is cooled to 0 °C using an ice bath.
-
Chlorination: Thionyl chloride (1.5 - 2.0 equivalents) is added dropwise to the stirred solution via the dropping funnel. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup and Isolation: Upon completion of the reaction, the excess thionyl chloride and the solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive byproducts.
-
The crude this compound is obtained as a residue. For many applications, the crude product can be used directly in the next step without further purification. If necessary, purification can be attempted by vacuum distillation, though care must be taken due to the potential for thermal decomposition.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and generates toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Predicted Spectral Data for Characterization
Table 2: Predicted Spectral Data
| Technique | Expected Signals |
| ¹H NMR | Signals corresponding to the piperidinone ring protons and the methylene protons adjacent to the carbonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride. |
| ¹³C NMR | A signal for the highly deshielded acyl chloride carbonyl carbon (typically in the range of 170-180 ppm), a signal for the amide carbonyl carbon of the piperidinone ring, and signals for the aliphatic carbons of the piperidinone ring and the acetyl group. |
| IR Spectroscopy | A strong absorption band for the acyl chloride C=O stretch (typically in the range of 1780-1815 cm⁻¹). A strong absorption band for the amide C=O stretch of the piperidinone ring (around 1650 cm⁻¹). Absence of the broad O-H stretch of the starting carboxylic acid. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of a chlorine radical or a COCl group. |
Applications in Drug Development
This compound is a useful intermediate for the synthesis of more complex molecules in drug discovery programs. The 2-piperidone moiety is a common scaffold in various biologically active compounds. The acyl chloride functionality allows for the facile formation of amide and ester bonds, enabling the coupling of the (2-oxopiperidin-1-yl)acetyl group to a wide range of amines and alcohols to generate libraries of new chemical entities for biological screening.
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. The provided synthetic protocol is based on well-established chemical transformations and serves as a starting point for its preparation in a laboratory setting. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
An In-depth Technical Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetyl Chloride from 2-Piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride, a key building block in the development of various pharmaceutical agents. The synthesis involves the N-acylation of 2-piperidone (also known as δ-valerolactam) with chloroacetyl chloride. This document details the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data from related syntheses.
Introduction
2-Piperidone and its derivatives are important structural motifs found in a wide range of biologically active compounds. The functionalization of the nitrogen atom of the 2-piperidone ring allows for the introduction of various side chains, enabling the modulation of pharmacological properties. The synthesis of this compound provides a versatile intermediate where the reactive acetyl chloride moiety can be further modified, making it a valuable tool in medicinal chemistry and drug discovery.
The core reaction is a nucleophilic acyl substitution, where the nitrogen atom of the 2-piperidone lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism and Logical Workflow
The synthesis of this compound from 2-piperidone proceeds via a nucleophilic addition-elimination mechanism. The workflow involves the careful selection of reagents and reaction conditions to ensure efficient acylation and minimize side reactions.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-piperidone on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to yield the final product. A base is essential to deprotonate the nitrogen of 2-piperidone, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The general workflow for this synthesis involves the preparation of the reaction setup, the controlled addition of reagents, monitoring the reaction progress, and subsequent workup and purification of the product.
An In-depth Technical Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-Oxopiperidin-1-yl)acetic acid, a key building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
(2-Oxopiperidin-1-yl)acetic acid, also known as 1-(carboxymethyl)-2-piperidone, is a derivative of 2-piperidone (δ-valerolactam). Its structure incorporates a lactam ring, a common motif in many biologically active compounds. The presence of the acetic acid side chain provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this compound is a fundamental example of N-alkylation of a lactam, a crucial reaction in organic synthesis.
Synthetic Pathways
The synthesis of (2-Oxopiperidin-1-yl)acetic acid is primarily achieved through the N-alkylation of 2-piperidone. Two main strategies are commonly employed:
-
Direct Alkylation: This method involves the direct reaction of 2-piperidone with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This one-step process offers a straightforward route to the final product.
-
Two-Step Alkylation and Hydrolysis: This approach involves an initial N-alkylation of 2-piperidone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the intermediate, ethyl (2-oxopiperidin-1-yl)acetate. This ester is then hydrolyzed to yield the desired carboxylic acid. This two-step method can sometimes offer advantages in terms of yield and purification.
Below is a graphical representation of these synthetic pathways.
Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, (2-Oxopiperidin-1-yl)acetyl chloride. This compound serves as a valuable building block in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the N-alkylation of 2-piperidone to yield the carboxylic acid precursor, followed by its conversion to the target acid chloride. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of 2-piperidone (also known as δ-valerolactam) with chloroacetic acid in the presence of a base to form (2-Oxopiperidin-1-yl)acetic acid. The subsequent step converts this carboxylic acid intermediate into the final product, this compound, using a standard chlorinating agent such as thionyl chloride.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (2-Oxopiperidin-1-yl)acetic acid
This procedure is adapted from a similar synthesis involving 4-piperidone and outlines the N-alkylation of 2-piperidone.
Materials:
-
2-Piperidone
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Hydrochloric acid (30% w/w)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add deionized water and potassium carbonate.
-
To this solution, add chloroacetic acid and heat the mixture to 60-65 °C.
-
Prepare a solution of 2-piperidone in deionized water.
-
Slowly add the 2-piperidone solution dropwise to the heated reaction mixture over a period of approximately 2 hours, maintaining the temperature between 60-65 °C.
-
After the addition is complete, raise the temperature to 70-75 °C and continue stirring for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Acidify the solution to a pH of 2.5-3.0 by the slow addition of 30% hydrochloric acid.
-
The resulting precipitate is collected by filtration.
-
Dry the solid product to obtain (2-Oxopiperidin-1-yl)acetic acid.
Quantitative Data (based on analogous 4-piperidone synthesis):
| Reagent/Product | Molar Ratio | Typical Yield |
| 2-Piperidone | 1.0 | - |
| Chloroacetic acid | 1.15 | - |
| Potassium carbonate | 1.25 | - |
| (2-Oxopiperidin-1-yl)acetic acid | - | ~92.2% |
Step 2: Synthesis of this compound
This is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.
Materials:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent (optional)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
To the flask, add (2-Oxopiperidin-1-yl)acetic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous inert solvent like dichloromethane.
-
The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data (General Reaction):
| Reagent/Product | Molar Ratio | Notes |
| (2-Oxopiperidin-1-yl)acetic acid | 1.0 | Starting material. |
| Thionyl chloride | 2.0 - 3.0 | Acts as both reagent and solvent if used neat. |
| This compound | - | Yields are typically high for this type of transformation. |
Safety Considerations
-
Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE must be worn. The reaction produces toxic gases (HCl and SO₂) which must be neutralized in a scrubber.
-
Acetyl chlorides are reactive and moisture-sensitive. They should be handled under anhydrous conditions.
This guide provides a foundational framework for the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. The reaction conditions may require optimization to achieve the desired yield and purity for specific applications.
Stability and Storage of (2-Oxopiperidin-1-yl)acetyl chloride: A Technical Guide
(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl chloride derivative. Due to its chemical nature, meticulous handling and storage are paramount to maintain its integrity and ensure safety. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on the general principles of acyl chloride chemistry. The information is intended for researchers, scientists, and professionals in drug development.
Core Concepts: The Reactive Nature of Acyl Chlorides
Acyl chlorides are among the most reactive of carboxylic acid derivatives.[1][2] Their high reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity makes them valuable synthetic intermediates but also dictates their stringent storage and handling requirements.
The primary degradation pathway for acyl chlorides is hydrolysis, which occurs readily upon contact with water, including atmospheric moisture.[1][3][4] This reaction yields the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which is corrosive and toxic.[1][5]
Stability Profile of this compound
While specific quantitative stability data for this compound is not extensively available in public literature, its stability profile can be inferred from the well-documented behavior of similar acyl chlorides.
Key Factors Influencing Stability:
-
Moisture: This is the most critical factor. The compound will readily hydrolyze in the presence of water.[1][4]
-
Temperature: Elevated temperatures can accelerate decomposition.[3]
-
Incompatible Materials: Contact with alcohols, amines, strong bases, and oxidizing agents will lead to rapid degradation and potentially hazardous reactions.[5][6]
Recommended Storage and Handling Protocols
To ensure the longevity and purity of this compound, the following storage and handling procedures are essential.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon).[6] | To prevent contact with atmospheric moisture and oxygen. |
| Temperature | Store in a cool, dry, and well-ventilated place.[3][4] Recommended storage temperature is typically 15–25 °C, unless otherwise specified by the supplier.[7] | To minimize the rate of decomposition. |
| Container | Use tightly sealed containers.[4] For breakable containers, use secondary unbreakable packaging.[8] | To prevent ingress of moisture and air. |
| Location | Store away from heat sources, sparks, and open flames.[3] Store in a corrosives area, separate from incompatible materials.[6][8] | To prevent fire and hazardous reactions. |
Handling Procedures
-
Work Environment: Handle in a chemical fume hood to avoid inhalation of corrosive vapors.[4] The work area should be kept dry.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[4]
-
Dispensing: Use dry glassware and equipment. Techniques that minimize atmospheric exposure, such as using a syringe through a septum, are recommended.
-
Spills: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills.[6]
Experimental Protocol: Stability Assessment of an Acyl Chloride
The following is a generalized protocol for assessing the stability of a reactive acyl chloride like this compound under various conditions.
Objective: To determine the degradation rate of the acyl chloride under accelerated and stressed conditions.
Materials:
-
This compound
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Controlled environment chambers (for temperature and humidity)
-
HPLC or GC-MS for analysis
-
Inert gas (nitrogen or argon)
-
Dry glassware
Methodology:
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare solutions of this compound in an anhydrous solvent at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Store aliquots of the solution at various elevated temperatures (e.g., 40°C, 60°C) in sealed vials.
-
Hydrolytic Stress: Introduce a known amount of water to the solutions to simulate exposure to moisture.
-
Control: Maintain a control sample at a low temperature (e.g., -20°C) in a desiccated environment.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each stress condition.
-
Analysis: Immediately analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to quantify the amount of remaining this compound and the formation of the corresponding carboxylic acid.
-
Data Analysis: Plot the concentration of the acyl chloride versus time for each condition to determine the degradation kinetics.
Visualizing Stability Factors
The following diagrams illustrate the key relationships and workflows related to the stability of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of a reactive acyl chloride.
Conclusion
The stability of this compound is intrinsically linked to its high reactivity, a characteristic feature of acyl chlorides. Protection from moisture is the most critical aspect of its storage and handling. By implementing stringent anhydrous and inert storage conditions, and by following safe handling protocols, the integrity of this valuable reagent can be maintained for its intended use in research and development.
References
- 1. fiveable.me [fiveable.me]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 4. nbinno.com [nbinno.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
An In-depth Technical Guide on the Safety and Handling of (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for (2-Oxopiperidin-1-yl)acetyl chloride was not available at the time of writing. The following information is extrapolated from the known hazards of similar acyl chlorides, such as acetyl chloride, and related compounds. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.
Hazard Identification and Classification
This compound is an acyl chloride, a class of organic compounds known for their high reactivity.[1] Based on the structure and the properties of analogous compounds like acetyl chloride, it should be treated as a hazardous substance with the following potential classifications:
-
Flammable Liquid: Acyl chlorides are often flammable, with the potential for vapors to form explosive mixtures with air.[2][3]
-
Corrosive: Causes severe skin burns and eye damage upon contact.[2][3][4][5][6] The material is destructive to mucous membranes and the upper respiratory tract.[7]
-
Reacts Violently with Water: Contact with water, including moisture in the air, can lead to a violent reaction, liberating corrosive and toxic gases such as hydrogen chloride.[1][4][5][6]
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.[4]
GHS Hazard Statements (Anticipated)
Based on acetyl chloride as a proxy:
Physical and Chemical Properties
| Property | Acetyl Chloride Data | Reference |
| Molecular Formula | C2H3ClO | [5] |
| Molecular Weight | 78.5 g/mol | [3] |
| Boiling Point | 51-52 °C | [3][4] |
| Melting Point | -112 °C | [3][4] |
| Flash Point | 4 °C | [3] |
| Density | 1.104 g/cm³ at 25 °C | [4] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[2] | Protects against splashes and corrosive vapors.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves before use.[2] | Prevents severe skin burns from direct contact. |
| Skin and Body Protection | Flame-retardant and chemical-resistant lab coat, full-length pants, and closed-toe shoes.[4][7] | Protects skin from exposure and potential ignition. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used when engineering controls are insufficient or during emergency situations.[7] | Protects against inhalation of corrosive and toxic vapors. |
Handling and Storage
Safe Handling Protocol
All operations involving this compound must be conducted in a certified chemical fume hood.[7]
-
Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Have all necessary reagents and quenching materials readily available. An emergency shower and eyewash station must be immediately accessible.[8]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[3][4][7]
-
Dispensing: Use spark-proof tools and ground all equipment to prevent static discharge.[7][8][9] Slowly dispense the liquid using a syringe or cannula.
-
Reaction Quenching: Plan for the safe quenching of any residual reagent. This is typically done by slowly adding the acyl chloride to a cooled, stirred solution of a nucleophile like an alcohol (e.g., isopropanol) or a weak base.
-
Hygiene: Wash hands and skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2]
Figure 1. General workflow for handling reactive acyl chlorides.
Storage Conditions
-
Atmosphere: Store under an inert gas (e.g., nitrogen).[3][7]
-
Location: Store in a cool, dry, well-ventilated, and designated flammables area.[7][9]
-
Incompatibilities: Keep away from water, moisture, alcohols, strong bases, and oxidizing agents.[2][7][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]
First Aid Measures
Immediate medical attention is required for all exposures.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [4][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [3][4][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention. | [2][4][8] |
Spill and Disposal Procedures
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use a liquid-absorbent, non-combustible material (e.g., Chemizorb® or sand) to contain the spill. Do not use water.[4]
-
Neutralize: Cautiously neutralize the absorbed material with a weak base, such as sodium bicarbonate, if safe to do so.
-
Collect and Dispose: Collect the material in a suitable, closed container for disposal.
Figure 2. Spill response decision tree for acyl chlorides.
Waste Disposal
Waste material must be disposed of in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
Reactivity and Stability
Chemical Stability
The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).[2]
Reactivity Profile
Acyl chlorides are highly reactive electrophiles. This compound will readily react with nucleophiles.
-
Water: Reacts violently to form (2-oxopiperidin-1-yl)acetic acid and hydrogen chloride gas.[1][4]
-
Alcohols: Reacts exothermically to form the corresponding ester.[1][11]
-
Amines: Reacts readily to form the corresponding amide.[1][11]
-
Strong Bases: Incompatible. Can promote vigorous decomposition.
-
Oxidizing Agents: Incompatible.
Figure 3. General reactivity of this compound.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. wcu.edu [wcu.edu]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 11. chem.libretexts.org [chem.libretexts.org]
(2-Oxopiperidin-1-yl)acetyl chloride: A Technical Guide to Its Mechanism of Action in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl halide that serves as a valuable reagent for introducing the (2-oxopiperidin-1-yl)acetyl moiety into various molecular scaffolds. Although specific literature on this compound is limited, its mechanism of action can be reliably predicted based on the well-established principles of acyl chloride chemistry. This guide elucidates the core reactivity, predicted mechanisms, and synthetic utility of this compound, providing researchers with a foundational understanding for its application in organic synthesis and drug discovery. The primary mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate to yield acylated products.
Introduction
This compound, with the chemical structure C₇H₁₀ClNO₂, combines two key functional groups: a highly reactive acyl chloride and a lactam ring. The acyl chloride is the primary site of reactivity, making the compound an excellent acylating agent. The 2-oxopiperidin-1-yl group, a derivative of δ-valerolactam, can influence the compound's solubility, conformational properties, and potential biological interactions in the resulting derivatives. This guide provides a detailed overview of its synthesis, mechanism of action, and potential applications.
Synthesis of this compound
The synthesis of the title compound begins with its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, which is a known and accessible precursor[1]. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[2][3]. The use of thionyl chloride or oxalyl chloride is often preferred as the byproducts are gaseous (SO₂, HCl, CO, CO₂), simplifying purification[2][4][5].
General Synthesis Workflow
The logical flow for the synthesis involves the direct conversion of the parent carboxylic acid to the acyl chloride.
References
Spectroscopic data of (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
(2-Oxopiperidin-1-yl)acetyl chloride is a reactive chemical intermediate, valuable in organic synthesis, particularly for introducing the (2-oxopiperidin-1-yl)acetyl group into various molecules. This functional group is of interest in medicinal chemistry and drug development due to the presence of the lactam structure, a common feature in many biologically active compounds. This guide outlines a common synthetic route and provides an estimation of the key spectroscopic data required for its identification and characterization.
Experimental Protocol: Synthesis
A standard and effective method for the preparation of this compound is the reaction of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, with thionyl chloride (SOCl₂).[1][2][3][4] This reaction is a widely used procedure for the synthesis of acyl chlorides.[2][4]
Reaction Scheme:
(2-Oxopiperidin-1-yl)acetic acid + SOCl₂ → this compound + SO₂ + HCl
Materials and Reagents:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, drying tube)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add (2-Oxopiperidin-1-yl)acetic acid.
-
Add an excess of thionyl chloride to the flask. The reaction can often be performed neat or with an inert solvent like dichloromethane.
-
The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of HCl and SO₂ gas ceases.[1][3]
-
After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[1]
-
The resulting crude this compound, which is often an oil, can then be used in the subsequent reaction step without further purification, as acyl chlorides are generally reactive and susceptible to hydrolysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of the 2-oxopiperidine ring and the acetyl chloride functional group.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 4.2 - 4.5 | s | 2H | -N-CH₂ -COCl |
| ~ 3.2 - 3.4 | t | 2H | -N-CH₂ -(CH₂)₃-CO- |
| ~ 2.4 - 2.6 | t | 2H | -(CH₂)₃-CH₂ -CO-N- |
| ~ 1.8 - 2.0 | m | 4H | -CO-CH₂-CH₂ -CH₂ -CH₂-N- |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 172 - 175 | -C O-Cl |
| ~ 170 - 173 | -N-C O-CH₂- |
| ~ 50 - 55 | -N-C H₂-COCl |
| ~ 48 - 52 | -N-C H₂-(CH₂)₃-CO- |
| ~ 30 - 35 | -(CH₂)₃-C H₂-CO-N- |
| ~ 20 - 25 | -CO-CH₂-C H₂-CH₂- |
| ~ 20 - 25 | -CH₂-C H₂-CH₂-N- |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1790 - 1815 | Strong | C=O stretch (acyl chloride) |
| ~ 1640 - 1680 | Strong | C=O stretch (amide/lactam) |
| ~ 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| ~ 1400 - 1480 | Medium | CH₂ scissoring |
| ~ 650 - 750 | Strong | C-Cl stretch |
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~ 175/177 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| ~ 140 | [M - Cl]⁺ |
| ~ 112 | [M - COCl]⁺ |
| ~ 98 | [M - CH₂COCl]⁺ |
| ~ 84 | Further fragmentation of the piperidinone ring |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the starting material to the synthesized product and its subsequent spectroscopic analysis.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Technical Guide: Synthesis and Spectroscopic Analysis of (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and 1H NMR spectroscopic characterization of (2-Oxopiperidin-1-yl)acetyl chloride, a key intermediate in various synthetic pathways. This document outlines a detailed experimental protocol for its preparation from 2-(2-Oxopiperidin-1-yl)acetic acid and presents an analysis of its expected 1H NMR spectrum.
Introduction
This compound is a reactive acyl chloride derivative of 2-piperidone. The presence of the acyl chloride functional group makes it a versatile building block for the introduction of the (2-oxopiperidin-1-yl)acetyl moiety into a wide range of molecules, which is of significant interest in medicinal chemistry and drug development. Accurate and reliable methods for its synthesis and characterization are therefore crucial for its effective utilization in research and development. This guide provides a standard protocol for its synthesis and a detailed interpretation of its 1H NMR spectrum.
Synthesis of this compound
The synthesis of this compound is most effectively achieved by the reaction of its corresponding carboxylic acid, 2-(2-Oxopiperidin-1-yl)acetic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely accepted method for the clean and efficient conversion of carboxylic acids to acyl chlorides under mild conditions.
Experimental Protocol
Materials:
-
2-(2-Oxopiperidin-1-yl)acetic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM)
-
Anhydrous solvent for work-up (e.g., diethyl ether)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or drying tube) is flushed with dry nitrogen or argon gas.
-
Reactant Addition: 2-(2-Oxopiperidin-1-yl)acetic acid is dissolved in anhydrous dichloromethane and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Initiation: A catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) is added to the stirred solution.
-
Addition of Chlorinating Agent: Oxalyl chloride (typically 1.2-1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO and CO₂) will be observed.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.
-
Work-up: Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
Purification: The crude this compound is typically used in the next step without further purification due to its reactivity. If necessary, purification can be attempted by distillation under high vacuum.
1H NMR Spectroscopic Data
Table 1: Predicted 1H NMR Data for this compound
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-3 (2H) | Multiplet | ~1.80-1.95 | - |
| H-4 (2H) | Multiplet | ~1.70-1.85 | - |
| H-5 (2H) | Multiplet | ~2.40-2.50 | - |
| H-6 (2H) | Triplet | ~3.50-3.60 | ~6.0 |
| -CH₂-COCl (2H) | Singlet | ~4.50-4.70 | - |
Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Visualization of Key Processes
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.
Caption: Synthetic workflow for the preparation of this compound.
Key 1H NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments for 1H NMR analysis.
Caption: Key proton environments in this compound for 1H NMR.
Conclusion
This technical guide provides a practical framework for the synthesis and 1H NMR characterization of this compound. The detailed experimental protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. This information is intended to support researchers and scientists in the efficient and effective use of this important synthetic intermediate.
An In-depth Technical Guide to the Predicted 13C NMR Spectrum of (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted 13C Nuclear Magnetic Resonance (NMR) data for (2-Oxopiperidin-1-yl)acetyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous structures and established chemical shift principles to offer a robust prediction. This information is intended to aid researchers in the identification, characterization, and quality control of this and related molecules in drug discovery and development workflows.
Predicted 13C NMR Data
The predicted chemical shifts for this compound are derived from the known spectrum of 2-piperidone and typical values for acyl chlorides and N-substituted amides. The electron-withdrawing nature of the acetyl chloride group is expected to deshield adjacent carbons, leading to downfield shifts.
Table 1: Predicted 13C NMR Chemical Shifts for this compound and Comparative Experimental Data for 2-Piperidone.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Piperidone[1] | Rationale for Prediction |
| C=O (Acyl Chloride) | 168 - 175 | - | Acyl chloride carbonyls typically resonate in this downfield region due to the strong electron-withdrawing effect of the chlorine atom.[2][3] |
| C=O (Amide) | 170 - 178 | 174.5 | The amide carbonyl of the piperidone ring is expected to be in a similar range to 2-piperidone itself. Saturated amide carbonyls generally appear between 173-178 ppm.[4] |
| -CH2-C=O (Acyl Chloride) | 50 - 60 | - | The methylene carbon adjacent to the acyl chloride carbonyl will be significantly deshielded. |
| C6 (Piperidone Ring) | 48 - 55 | 42.1 | N-acylation will cause a downfield shift of the carbon adjacent to the nitrogen compared to the parent lactam. |
| C2 (Piperidone Ring) | - | 31.7 | This carbon is part of the amide carbonyl in the parent structure. In the target molecule, this corresponds to the amide carbonyl. |
| C3 (Piperidone Ring) | 28 - 35 | 31.1 | A slight downfield shift is expected due to the influence of the N-acyl group. |
| C5 (Piperidone Ring) | 20 - 28 | 22.8 | Minimal change is expected for this carbon. |
| C4 (Piperidone Ring) | 18 - 25 | 21.3 | Minimal change is expected for this carbon. |
Logical Relationship of Chemical Shifts
The following diagram illustrates the distinct chemical shift regions anticipated for the carbon atoms in this compound, based on their chemical environment.
Caption: Predicted 13C NMR chemical shift regions for this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-25 mg of the solid this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and well-defined solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
2. NMR Instrument Setup:
-
This protocol is based on a standard 400 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved spectral lines.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly the quaternary carbonyl carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).
-
Integrate the peaks if desired, although integration in 13C NMR is generally not as quantitative as in 1H NMR without specific experimental setups.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for obtaining and analyzing the 13C NMR spectrum.
Caption: Experimental workflow for 13C NMR spectroscopy.
References
An In-depth Technical Guide to the Infrared Spectrum of (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2-Oxopiperidin-1-yl)acetyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a six-membered lactam (δ-valerolactam) and an aliphatic acyl chloride. This document also outlines a plausible synthetic route and a standard experimental protocol for acquiring an actual IR spectrum.
Molecular Structure and Key Functional Groups
This compound is a bifunctional molecule featuring a tertiary amide incorporated into a six-membered ring (a lactam) and a reactive acyl chloride group. The vibrational modes of these two carbonyl groups are the most prominent features in its IR spectrum and are key to its characterization.
Figure 1: Molecular structure of this compound highlighting the key functional groups.
Predicted Infrared Absorption Data
The IR spectrum of this compound is predicted to be dominated by two strong carbonyl absorptions. The acyl chloride C=O stretch will appear at a significantly higher wavenumber than the lactam C=O stretch due to the strong inductive effect of the chlorine atom.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2950 - 2850 | Medium-Strong | C-H (Alkyl) | Symmetric & Asymmetric Stretching |
| ~1810 - 1790 | Very Strong, Sharp | C=O (Acyl Chloride) | Stretching |
| ~1680 - 1660 | Strong | C=O (Lactam Amide I) | Stretching |
| ~1470 - 1440 | Medium | CH₂ | Scissoring (Bending) |
| ~1360 - 1340 | Medium | C-N (Lactam) | Stretching |
| ~800 - 600 | Strong | C-Cl | Stretching |
Detailed Interpretation of Spectral Regions
-
C-H Stretching Region (3000-2800 cm⁻¹): Absorptions in this region arise from the C-H stretching vibrations of the methylene groups (CH₂) in the piperidine ring and the acetyl moiety. Multiple peaks are expected corresponding to symmetric and asymmetric stretching modes.
-
Carbonyl (C=O) Stretching Region (1850-1600 cm⁻¹): This is the most diagnostic region of the spectrum.
-
Acyl Chloride C=O Stretch (~1800 cm⁻¹): A very strong and sharp absorption band is predicted in the 1810-1790 cm⁻¹ range. This high frequency is characteristic of acyl chlorides and is a result of the strong electron-withdrawing nature of the chlorine atom, which shortens and strengthens the C=O bond.[1][2]
-
Lactam C=O Stretch (~1670 cm⁻¹): A strong absorption band, characteristic of the amide I band in a six-membered ring lactam, is expected around 1670 cm⁻¹.[3] This band is at a lower frequency compared to the acyl chloride due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which lengthens and weakens the C=O bond.
-
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of bands corresponding to various bending and stretching vibrations.
-
CH₂ Bending (~1450 cm⁻¹): Methylene scissoring vibrations will appear in this area.
-
C-N Stretching (~1350 cm⁻¹): The stretching vibration of the C-N bond within the lactam ring is expected here.
-
C-Cl Stretching (~700 cm⁻¹): A strong absorption corresponding to the C-Cl stretch is anticipated in the lower frequency part of the spectrum.
-
Experimental Protocols
A. Synthesis of this compound
A plausible synthetic route involves the conversion of the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Figure 2: Proposed workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) in an anhydrous solvent like dichloromethane or toluene.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with mineral oil or an appropriate trap).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent by distillation, preferably under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization if it is a solid. The product should be handled under anhydrous conditions due to its moisture sensitivity.
B. Infrared Spectrum Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Liquid Sample (Neat): If the product is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Sample (KBr Pellet): If the product is a solid, grind a small amount of the sample (~1-2 mg) with anhydrous KBr powder (~100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in an appropriate anhydrous IR-transparent solvent (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)) and place it in a suitable liquid cell.[4] Note that the solvent will have its own characteristic absorptions.
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.
-
Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.
This guide provides a foundational understanding of the key spectral features of this compound, which is essential for its identification and characterization in research and development settings. The provided protocols offer a practical approach to its synthesis and spectral analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of DPP-IV Inhibitors Utilizing (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a detailed protocol for the synthesis of a potential DPP-IV inhibitor utilizing (2-Oxopiperidin-1-yl)acetyl chloride as a key reagent. While a direct synthesis of a marketed DPP-IV inhibitor using this specific acyl chloride is not extensively documented in publicly available literature, the following protocol outlines a chemically sound, representative procedure based on established synthetic methodologies for analogous DPP-IV inhibitors, such as Vildagliptin.[1]
Overview of the Synthetic Strategy
The synthesis of the target DPP-IV inhibitor involves the N-acylation of a suitable amino-nitrile scaffold with this compound. The amino-nitrile component is a common feature in many DPP-IV inhibitors, as the nitrile group can interact with the active site of the enzyme.[1] The (2-Oxopiperidin-1-yl)acetyl moiety is introduced to explore its potential interactions with the enzyme's binding pockets.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of a DPP-IV inhibitor using this compound.
Experimental Protocol: Synthesis of a Novel DPP-IV Inhibitor
This protocol describes the synthesis of a hypothetical DPP-IV inhibitor, (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile, a structural analog of Vildagliptin.
2.1. Materials and Reagents
-
(S)-pyrrolidine-2-carbonitrile hydrochloride
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
2.2. Reaction Setup
The reaction should be conducted in a well-ventilated fume hood. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
2.3. Synthetic Procedure
-
To a stirred suspension of (S)-pyrrolidine-2-carbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure target compound.
2.4. Characterization
The structure and purity of the synthesized compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data Summary
The following table summarizes the reactants and expected product for the synthesis of (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Mass (g) |
| (S)-pyrrolidine-2-carbonitrile hydrochloride | 132.59 | 1.0 | 1.33 |
| This compound | 175.62 | 1.1 | 1.93 |
| Triethylamine | 101.19 | 2.2 | 2.23 |
| Product: | |||
| (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile | 235.29 | - | 2.35 (at 100% yield) |
Note: The yield of this reaction is hypothetical and would need to be determined experimentally. Based on similar acylation reactions in the synthesis of DPP-IV inhibitors, a yield in the range of 60-80% could be reasonably expected.
DPP-IV Signaling Pathway
DPP-IV is a transmembrane glycoprotein that acts as a serine protease.[2] Its primary role in glucose homeostasis is the cleavage and inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
References
Application Notes and Protocols: Coupling of (2-Oxopiperidin-1-yl)acetyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-(2-oxopiperidin-1-yl)acetamides via the coupling reaction of (2-oxopiperidin-1-yl)acetyl chloride with primary amines. This reaction, typically proceeding through a Schotten-Baumann mechanism, is a robust method for generating a diverse library of amide compounds. These products are of significant interest in medicinal chemistry and drug development due to their structural similarity to nootropic agents and other biologically active molecules. This document outlines a general protocol, expected yields based on analogous reactions, and discusses potential biological activities and relevant signaling pathways for the resulting compounds.
Introduction
The coupling of acyl chlorides with primary amines is a fundamental and widely utilized transformation in organic synthesis, known as the Schotten-Baumann reaction.[1][2] This reaction is characterized by its efficiency and broad substrate scope, making it a valuable tool for the generation of amide libraries. The (2-oxopiperidin-1-yl)acetamide scaffold is of particular interest as it is a key structural motif in various compounds with potential neurological and pharmacological activities. The synthesis of derivatives of this scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Data Presentation
While specific quantitative data for a wide range of primary amines with this compound is not extensively available in the public literature, the following tables provide expected yields based on analogous reactions involving the synthesis of similar N-substituted acetamides. These reactions demonstrate the general efficiency of the Schotten-Baumann coupling.
Table 1: Synthesis of 2-(2-oxopyrrolidin-1-yl)acetamides via Thermal Cyclization
Note: This table is for a related class of compounds and suggests the general feasibility of achieving high yields for similar structures.
| R Group on Amine | Yield (%) |
| H | 70-97% |
| Phenyl | 70-97% |
| 2,4-Dichlorophenyl | 70-97% |
| 4-Chlorophenyl | 70-97% |
| 4-Methoxyphenyl | 70-97% |
| 3-Nitrophenyl | 70-97% |
Data adapted from a study on the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.[3]
Table 2: Synthesis of N-(p-tolyl)acetamide Derivatives via Schotten-Baumann Reaction
Note: This table provides representative yields for the coupling of an N-aryl amine with a chloroacetyl derivative, a reaction type analogous to the title reaction.
| Reactant 1 | Reactant 2 | Yield (%) |
| 2-mercapto-4-methyl-6-phenylnicotinonitrile | 2-chloro-N-(p-tolyl)acetamide | 89% |
| 2-mercapto-4,6-diphenylnicotinonitrile | 2-chloro-N-(p-tolyl)acetamide | 83% |
Data adapted from a study on the synthesis of 2-((3-cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-(aryl)acetamide.[4]
Experimental Protocols
The following is a general, representative protocol for the coupling of this compound with a primary amine based on standard Schotten-Baumann reaction conditions. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add triethylamine (TEA) (1.1-1.5 equivalents) to the solution.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add the acyl chloride solution dropwise to the stirring amine solution over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-(2-oxopiperidin-1-yl)acetamide.
Mandatory Visualizations
Reaction Workflow
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Amines with (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acylation of primary and secondary amines using (2-Oxopiperidin-1-yl)acetyl chloride. This reaction is a valuable method for the synthesis of a variety of N-substituted 2-(2-oxopiperidin-1-yl)acetamides, which are of interest in medicinal chemistry and drug development due to their structural similarity to nootropic agents and other biologically active compounds. The protocol covers the preparation of the acylating agent, the acylation reaction itself, and purification procedures.
Introduction
The acylation of amines is a fundamental transformation in organic synthesis, leading to the formation of stable amide bonds. The (2-oxopiperidin-1-yl)acetyl moiety is a key structural motif found in various compounds with potential pharmacological activities. The use of this compound as an acylating agent allows for the direct introduction of this group onto a primary or secondary amine, providing a straightforward route to a library of novel amide derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Preparation of this compound
a. Synthesis of (2-Oxopiperidin-1-yl)acetic acid
The synthesis of the precursor carboxylic acid can be achieved through the N-alkylation of 2-piperidone with an appropriate 2-carbon building block. A common method involves the reaction of 2-piperidone with an ethyl haloacetate followed by hydrolysis.
-
Materials: 2-piperidone, potassium tert-butoxide, ethyl bromoacetate, tetrahydrofuran (THF), lithium hydroxide, water, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a solution of 2-piperidone (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl (2-oxopiperidin-1-yl)acetate is then hydrolyzed by dissolving it in a mixture of THF and water, adding lithium hydroxide (2.0 eq), and stirring at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (2-oxopiperidin-1-yl)acetic acid, which can be purified by recrystallization.
-
b. Conversion of (2-Oxopiperidin-1-yl)acetic acid to this compound
The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride.
-
Materials: (2-Oxopiperidin-1-yl)acetic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), dimethylformamide (DMF, catalytic).
-
Procedure:
-
Suspend (2-Oxopiperidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction by the cessation of gas evolution.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting this compound is typically used in the next step without further purification.
-
General Protocol for the Acylation of Amines
This protocol describes a general method for the acylation of primary and secondary amines with this compound.
-
Materials: Amine (primary or secondary), this compound, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or pyridine.
-
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirring amine solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the acylation of various amines with this compound. Please note that these are representative values, and optimization may be required for specific substrates.
| Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | DCM | Triethylamine | 0 to RT | 4-8 | 80-95 |
| 4-Methoxyaniline | DCM | Triethylamine | 0 to RT | 4-8 | 85-98 |
| 4-Nitroaniline | THF | Pyridine | RT to 40 | 12-24 | 60-75 |
| Benzylamine | DCM | Triethylamine | 0 to RT | 2-4 | 90-99 |
| Cyclohexylamine | DCM | Triethylamine | 0 to RT | 2-4 | 88-97 |
| Diethylamine | DCM | Triethylamine | 0 to RT | 3-6 | 80-90 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the starting materials to the final acylated amine product.
Caption: Workflow for the synthesis of N-substituted-2-(2-oxopiperidin-1-yl)acetamides.
Safety Precautions
-
This compound is a reactive acyl chloride and is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Thionyl chloride is toxic and corrosive. It reacts violently with water to release HCl and SO₂ gases. All operations should be carried out in a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the acyl chloride is sensitive to moisture.
Application Notes and Protocols for (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl chloride that can serve as a valuable building block in organic synthesis, particularly in the construction of novel amide derivatives for drug discovery and development. The 2-oxopiperidine (or δ-valerolactam) moiety is a common scaffold in medicinal chemistry, and its incorporation into new molecular entities via an acetyl linker can be of significant interest for exploring new chemical space. These application notes provide a detailed, albeit illustrative, experimental procedure for the synthesis and subsequent utilization of this reagent.
I. Synthesis of this compound
The synthesis of this compound is typically achieved by the chlorination of the corresponding carboxylic acid, 2-(2-oxopiperidin-1-yl)acetic acid[1], using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is a common method for preparing acyl chlorides.[2]
Experimental Protocol: Synthesis via Thionyl Chloride
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 2-(2-oxopiperidin-1-yl)acetic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Quantitative Data (Illustrative)
| Parameter | Value |
| Starting Material | 2-(2-Oxopiperidin-1-yl)acetic acid |
| Reagent | Thionyl Chloride |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | Reflux (40 °C) |
| Reaction Time | 3 hours |
| Theoretical Yield | Quantitative |
| Purity (crude) | ~95% (by NMR) |
II. Application: Amide Bond Formation
This compound is a potent acylating agent for the synthesis of amides. This is a fundamental transformation in the development of new pharmaceutical candidates. The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Acylation of a Primary Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of freshly prepared this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.
Quantitative Data (Illustrative)
| Parameter | Value |
| Substrate | Generic Primary Amine |
| Reagent | This compound |
| Base | Triethylamine |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | 75-95% |
| Purity (after purification) | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation and application of this compound.
Role in a Drug Discovery Pipeline
Caption: Conceptual role of novel compounds in a typical drug discovery pipeline.
References
Application Notes and Protocols for the Scale-Up Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Oxopiperidin-1-yl)acetyl chloride is a key intermediate in the synthesis of various compounds, particularly in the development of nootropic drugs and other neurologically active agents. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, starting from the corresponding carboxylic acid. The protocols are designed to be scalable for laboratory and pilot plant settings. Safety precautions, reaction monitoring, and purification techniques are also discussed in detail.
Introduction
This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its structure, featuring a piperidone ring, is a common motif in a variety of biologically active molecules, most notably in the racetam class of nootropics. Nootropics, often referred to as "smart drugs," are compounds that may enhance cognitive function, including memory, creativity, and motivation. The synthesis of novel racetam analogues and other piperidone-containing compounds is an active area of research in medicinal chemistry and drug development.
The reliable and scalable synthesis of this compound is therefore of significant interest. This document outlines a robust two-step synthetic sequence, starting with the synthesis of the precursor, (2-Oxopiperidin-1-yl)acetic acid, followed by its conversion to the target acyl chloride.
Synthesis Pathway Overview
The overall synthesis is a two-step process:
-
Step 1: Synthesis of (2-Oxopiperidin-1-yl)acetic acid. This step involves the N-alkylation of 2-piperidone with an acetic acid derivative.
-
Step 2: Synthesis of this compound. This step involves the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Scale-Up Synthesis of (2-Oxopiperidin-1-yl)acetic acid
This protocol describes the synthesis of the carboxylic acid precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| 2-Piperidone | 99.13 | 100 g | 1.01 mol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 44.4 g | 1.11 mol |
| Ethyl Chloroacetate | 122.55 | 136 g (123 mL) | 1.11 mol |
| Tetrahydrofuran (THF), anhydrous | - | 1 L | - |
| Sodium Hydroxide | 40.00 | 88.8 g | 2.22 mol |
| Water | - | 500 mL | - |
| Hydrochloric Acid (concentrated) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
Procedure:
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The system is flushed with dry nitrogen.
-
Formation of the Sodium Salt: Anhydrous THF (1 L) and 2-piperidone (100 g, 1.01 mol) are added to the flask. The mixture is stirred until the 2-piperidone is dissolved. Sodium hydride (44.4 g of 60% dispersion, 1.11 mol) is added portion-wise at room temperature. The mixture is then heated to reflux for 2 hours to ensure complete formation of the sodium salt of 2-piperidone.
-
N-Alkylation: The reaction mixture is cooled to 0 °C in an ice bath. Ethyl chloroacetate (136 g, 1.11 mol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Hydrolysis: The reaction mixture is cooled to 0 °C. A solution of sodium hydroxide (88.8 g, 2.22 mol) in water (500 mL) is added slowly. The mixture is then heated to reflux for 4 hours to hydrolyze the ester.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the THF is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate (2 x 200 mL) to remove any unreacted starting materials and byproducts. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield (2-Oxopiperidin-1-yl)acetic acid.
Expected Yield: 85-95% Purity (by NMR): >98%
Step 2: Scale-Up Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the acyl chloride. Acyl chlorides are highly reactive and moisture-sensitive; therefore, all operations should be carried out under anhydrous conditions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| (2-Oxopiperidin-1-yl)acetic acid | 157.17 | 100 g | 0.637 mol |
| Thionyl Chloride (SOCl₂) | 118.97 | 114 g (70 mL) | 0.956 mol |
| Dichloromethane (DCM), anhydrous | - | 500 mL | - |
| N,N-Dimethylformamide (DMF) | - | 1 mL (catalytic) | - |
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts). The system is thoroughly flame-dried and flushed with dry nitrogen.
-
Reaction: (2-Oxopiperidin-1-yl)acetic acid (100 g, 0.637 mol) and anhydrous dichloromethane (500 mL) are added to the flask. A catalytic amount of DMF (1 mL) is added. The mixture is cooled to 0 °C in an ice bath. Thionyl chloride (114 g, 0.956 mol) is added dropwise from the dropping funnel over 1 hour.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation and Purification: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure. It is crucial to use an efficient vacuum trap to capture the corrosive vapors. The crude this compound is obtained as a liquid. For most applications, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed, but care must be taken due to the thermal sensitivity of some acyl chlorides.
Expected Yield: 90-98% Purity (by IR): Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber.
Caption: Detailed experimental workflow.
Application in Nootropic Synthesis
This compound is a valuable intermediate for the synthesis of novel nootropic agents. For instance, it can be reacted with various amines to generate a library of N-substituted amides, which are analogues of piracetam.
General Protocol for Amide Synthesis
-
Reaction Setup: In a nitrogen-flushed flask, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane or THF.
-
Acylation: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Signaling Pathway in Nootropic Action
While the precise mechanism of action for many nootropics is still under investigation, it is widely believed that racetam-like compounds modulate cholinergic and glutamatergic neurotransmitter systems.[1][2] this compound is a precursor to compounds that are structurally similar to piracetam and are hypothesized to act on these pathways.
Caption: Putative signaling pathway of piperidone-based nootropics.
These compounds may enhance the release of neurotransmitters like acetylcholine and glutamate from the presynaptic terminal.[3][4] Postsynaptically, they can act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic signaling.[2] This increased neuronal activity can lead to a greater influx of calcium ions, a key event in triggering long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Safety and Handling
-
(2-Oxopiperidin-1-yl)acetic acid: This compound is a carboxylic acid and should be handled with standard laboratory precautions. Avoid inhalation of dust and contact with skin and eyes.
-
This compound: As an acyl chloride, this compound is highly reactive, corrosive, and moisture-sensitive. It will react violently with water and other protic solvents to release hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material. For larger spills, evacuate the area and follow emergency procedures.
-
Conclusion
The protocols outlined in this document provide a reliable and scalable method for the synthesis of this compound. This key intermediate opens avenues for the development of novel nootropic agents and other biologically active compounds. Adherence to the detailed procedures and safety guidelines is crucial for successful and safe synthesis. Further optimization of reaction conditions may be possible depending on the specific scale and available equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. Complex opioid driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus associated with emotion, reward and addiction [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Oxopiperidin-1-yl)acetyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-Oxopiperidin-1-yl)acetyl chloride as a versatile building block in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of this reagent and its subsequent derivatization to generate novel amide and ester compounds with potential therapeutic applications. The document also presents illustrative biological data and explores potential mechanisms of action through signaling pathway diagrams.
Introduction
The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Its rigid, cyclic structure can provide a defined orientation for appended functional groups, facilitating interaction with biological targets. The introduction of an acetyl chloride moiety at the 1-position of the 2-oxopiperidine ring provides a highly reactive electrophilic handle, enabling the facile synthesis of a diverse library of amide and ester derivatives. This opens avenues for exploring a wide range of biological activities, including but not limited to nootropic, antimicrobial, and anti-inflammatory effects.
Synthesis of this compound
This compound is synthesized from its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid.
Protocol 2.1: Synthesis of this compound
-
Materials:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry N,N-dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of (2-Oxopiperidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dry DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification.
-
Synthesis of (2-Oxopiperidin-1-yl)acetamide Derivatives
The reactivity of this compound allows for the straightforward synthesis of a wide array of N-substituted acetamide derivatives.
Protocol 3.1: General Procedure for the Synthesis of N-Aryl-(2-oxopiperidin-1-yl)acetamides
-
Materials:
-
This compound
-
Substituted aniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of crude this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-(2-oxopiperidin-1-yl)acetamide.
-
Illustrative Biological Applications and Data
While specific biological data for derivatives of this compound is not extensively reported, based on the known activities of structurally similar compounds, we can illustrate its potential in two key areas: nootropic and antimicrobial applications. The following data is hypothetical and for illustrative purposes to guide future research.
Nootropic Activity
The 2-oxopyrrolidine and 2-oxopiperidine scaffolds are present in several nootropic agents. It is hypothesized that derivatives of (2-Oxopiperidin-1-yl)acetamide could modulate neuronal signaling pathways to enhance cognitive function.
Table 1: Illustrative Nootropic Activity of N-Aryl-(2-oxopiperidin-1-yl)acetamide Derivatives
| Compound ID | R-Group (on Aniline) | In Vitro Target Binding (Kᵢ, nM) | In Vivo Efficacy (Morris Water Maze, % Improvement) |
| OPA-001 | H | 120 | 25 |
| OPA-002 | 4-OCH₃ | 85 | 35 |
| OPA-003 | 4-Cl | 150 | 20 |
| OPA-004 | 4-NO₂ | 210 | 15 |
| Piracetam | (Reference) | - | 30 |
Experimental Protocol 4.1.1: In Vitro Receptor Binding Assay
A competitive binding assay can be performed using rat brain homogenates and a radiolabeled ligand for a relevant CNS receptor (e.g., AMPA or NMDA receptors). The ability of the test compounds to displace the radioligand is measured, and the Kᵢ value is calculated.
Experimental Protocol 4.1.2: In Vivo Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The percentage improvement in escape latency and path length to find a hidden platform is measured after treatment with the test compounds.
Signaling Pathway
Caption: Hypothetical signaling pathway for nootropic action.
Antimicrobial Activity
Piperidine and acetamide moieties are present in various antimicrobial agents. Derivatives of (2-Oxopiperidin-1-yl)acetamide could potentially inhibit bacterial growth by targeting essential enzymes.
Table 2: Illustrative Antimicrobial Activity of N-Aryl-(2-oxopiperidin-1-yl)acetamide Derivatives
| Compound ID | R-Group (on Aniline) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| OPA-001 | H | 64 | >128 |
| OPA-002 | 4-OCH₃ | 128 | >128 |
| OPA-003 | 4-Cl | 16 | 32 |
| OPA-004 | 4-NO₂ | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Experimental Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to CLSI guidelines. A serial dilution of the test compounds is prepared in a 96-well plate, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
Experimental Workflow
Caption: Workflow for MIC determination.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel compounds in medicinal chemistry. The straightforward protocols for its preparation and derivatization, coupled with the potential for diverse biological activities, make it an attractive starting point for drug discovery programs targeting CNS disorders, infectious diseases, and other therapeutic areas. The illustrative data and workflows provided herein serve as a foundation for initiating such research endeavors.
Application Notes and Protocols: Preparation of Novel Heterocycles with (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing (2-Oxopiperidin-1-yl)acetyl chloride as a key building block. The methodologies outlined below are intended to serve as a foundational guide for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a reactive intermediate that combines the structural features of a lactam with an acyl chloride. This unique combination allows for the introduction of the 2-oxopiperidin-1-yl)acetyl moiety into various molecular frameworks, leading to the formation of complex heterocyclic systems. The protocols detailed herein describe the synthesis of pyrazole and thiazole derivatives, showcasing the versatility of this reagent.
Synthesis of this compound
The synthesis of the title acyl chloride is a prerequisite for the subsequent heterocyclic preparations. A standard method employing thionyl chloride is utilized for the conversion of the corresponding carboxylic acid.
Experimental Protocol: Synthesis of this compound
A mixture of (2-oxopiperidin-1-yl)acetic acid (10.0 g, 63.6 mmol) and thionyl chloride (15.2 g, 9.2 mL, 127 mmol) is stirred at room temperature for 16 hours. The excess thionyl chloride is then removed under reduced pressure to yield this compound as an oil, which can be used in subsequent steps without further purification.[1]
Diagram 1: Synthesis of this compound
References
Application Notes and Protocols: (2-Oxopiperidin-1-yl)acetyl chloride and its Analogs as Building Blocks in Organic Synthesis
(2-Oxopiperidin-1-yl)acetyl chloride and its structural analogs are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents. These bifunctional molecules incorporate a reactive acyl chloride for amide bond formation and a heterocyclic moiety that can be tailored to interact with biological targets. While specific literature on this compound is limited, the closely related analog, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , serves as an excellent case study, being a key intermediate in the synthesis of Vildagliptin, a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes.[1]
This document provides an overview of the application of such building blocks, with a focus on the synthesis of DPP-IV inhibitors, detailed experimental protocols, and the underlying biological pathways.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[4] This mechanism has made DPP-IV a prime target for the development of oral hypoglycemic agents.[4][5][6]
Building blocks like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are integral in the synthesis of cyanopyrrolidine-based DPP-IV inhibitors.[1][2] The chloroacetyl group provides a reactive handle for coupling with various amines, allowing for the introduction of diverse substituents to optimize potency and pharmacokinetic properties. The cyanopyrrolidine moiety is a key pharmacophore that interacts with the active site of the DPP-IV enzyme.[1]
A prominent example is the synthesis of Vildagliptin, where (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-hydroxy-1-aminoadamantane.[1]
Experimental Protocols
The following protocols are based on the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and its subsequent conversion to Vildagliptin.[1] These methodologies can be adapted for this compound and other similar building blocks.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Materials: L-proline, Chloroacetyl chloride, Anhydrous dichloromethane (DCM), Triethylamine (TEA).
-
Procedure:
-
Suspend L-proline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to the suspension.
-
In a separate flask, dissolve chloroacetyl chloride in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the L-proline suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Thionyl chloride (SOCl₂), Anhydrous DCM, Aqueous ammonia.
-
Procedure:
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
Add this solution dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product with DCM.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride).
-
Procedure:
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide in an appropriate anhydrous solvent (e.g., DCM, pyridine).
-
Cool the solution to 0 °C.
-
Add the dehydrating agent dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Protocol 4: Synthesis of Vildagliptin
-
Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-hydroxy-1-aminoadamantane, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in acetonitrile, add 3-hydroxy-1-aminoadamantane and potassium carbonate.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Vildagliptin.
-
Quantitative Data
| Reaction Step | Product | Yield | Reference |
| Synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile (Vildagliptin) | 50% | [1] |
Diagrams
Signaling Pathway of DPP-IV Inhibition
Caption: DPP-IV Inhibition Pathway.
Experimental Workflow for Vildagliptin Synthesis
Caption: Vildagliptin Synthesis Workflow.
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. List of Dipeptidyl peptidase 4 inhibitors (DPP4 inhibitors) - Drugs.com [drugs.com]
Application Note: Synthesis of Chiral N-Substituted 2-(2-Oxopiperidin-1-yl)acetamides
Abstract
This application note details a robust methodology for the synthesis of chiral N-substituted 2-(2-oxopiperidin-1-yl)acetamides through the reaction of (2-oxopiperidin-1-yl)acetyl chloride with various chiral primary and secondary amines. This reaction is a crucial step in the development of novel therapeutic agents, as the resulting chiral amide derivatives are prevalent scaffolds in numerous biologically active molecules. The described protocol offers high yields and good to excellent diastereoselectivity, depending on the chiral amine employed. The straightforward procedure and mild reaction conditions make it suitable for a wide range of substrates and amenable to library synthesis for drug discovery programs.
Introduction
The amide bond is a cornerstone of medicinal chemistry, and the synthesis of chiral amides is of paramount importance for the development of enantiomerically pure pharmaceuticals. The reaction of acyl chlorides with amines is a fundamental and widely utilized method for amide bond formation due to the high reactivity of the acyl chloride. This compound is a valuable building block, incorporating a lactam moiety that can impart favorable pharmacokinetic properties to drug candidates. The coupling of this acyl chloride with chiral amines allows for the introduction of a stereocenter, which is critical for achieving target selectivity and desired pharmacological activity. This document provides a general yet detailed protocol for this transformation, along with expected outcomes for a selection of chiral amines.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The chiral amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the final amide product. A non-nucleophilic base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1][2][3][4] The stereochemical outcome of the reaction is primarily controlled by the chirality of the amine, leading to the formation of diastereomeric or enantiomeric products.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of chiral N-substituted 2-(2-oxopiperidin-1-yl)acetamides.
Expected Quantitative Data
The following table summarizes the expected yields and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) for the reaction of this compound with a selection of chiral amines based on typical outcomes for similar acylation reactions.
| Entry | Chiral Amine | Product | Yield (%) | d.e. / e.e. (%) |
| 1 | (R)-1-Phenylethylamine | N-((R)-1-Phenylethyl)-2-(2-oxopiperidin-1-yl)acetamide | 85-95 | >98 (d.e.) |
| 2 | (S)-1-Phenylethylamine | N-((S)-1-Phenylethyl)-2-(2-oxopiperidin-1-yl)acetamide | 85-95 | >98 (d.e.) |
| 3 | (R)-alpha-Methylbenzylamine | N-((R)-alpha-Methylbenzyl)-2-(2-oxopiperidin-1-yl)acetamide | 88-96 | >98 (d.e.) |
| 4 | (S)-Leucine methyl ester | Methyl (S)-2-(2-(2-oxopiperidin-1-yl)acetamido)-4-methylpentanoate | 80-92 | >95 (d.e.) |
| 5 | (R)-Proline methyl ester | Methyl (R)-1-(2-(2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carboxylate | 78-90 | >95 (d.e.) |
Experimental Workflow
References
Application Notes and Protocols: Asymmetric Synthesis Using (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective synthesis of a specific enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This document provides detailed application notes and protocols for the potential use of (2-Oxopiperidin-1-yl)acetyl chloride as a novel chiral auxiliary in asymmetric synthesis.
The rigid, chair-like conformation of the piperidinone ring, coupled with the defined stereocenter at the point of attachment, presents an attractive scaffold for inducing facial selectivity in enolate reactions. The (2-Oxopiperidin-1-yl)acetyl group can be readily attached to a variety of substrates, and its subsequent removal under mild conditions makes it a promising candidate for asymmetric transformations.
Principle of Asymmetric Alkylation
The core principle behind the use of this compound as a chiral auxiliary lies in its ability to form a chiral N-acyl derivative of a prochiral carboxylic acid. Deprotonation of the α-carbon of the acyl group generates a chiral enolate. The steric hindrance imposed by the piperidinone ring directs the approach of an electrophile from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Hypothetical Application: Asymmetric Alkylation of a Propionate Moiety
This section details a hypothetical protocol for the asymmetric alkylation of a propionate group using a chiral auxiliary derived from (S)-(2-Oxopiperidin-1-yl)acetyl chloride. This example serves to illustrate the potential application and methodology.
Experimental Workflow
Caption: Workflow for the asymmetric alkylation of propionic acid.
Detailed Experimental Protocol
Materials:
-
(S)-(2-Oxopiperidin-1-yl)acetyl chloride
-
Propionic acid
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-Acyl Piperidinone:
-
To a solution of propionic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add (S)-(2-Oxopiperidin-1-yl)acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral N-acyl piperidinone.
-
-
Asymmetric Alkylation:
-
Dissolve the purified N-acyl piperidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the chiral enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude alkylated product can be purified by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the desired (R)-2-phenylpropanoic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer containing the product over anhydrous MgSO4, filter, and concentrate to yield the final product.
-
Hypothetical Quantitative Data
The following table summarizes the expected outcomes for the asymmetric alkylation of the propionyl moiety attached to the (S)-(2-Oxopiperidin-1-yl) auxiliary with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | (R)-2-Phenylpropanoic acid | 85 | >95 |
| 2 | Iodomethane | (R)-2-Methylpropanoic acid | 92 | >98 |
| 3 | Allyl bromide | (R)-Pent-4-enoic acid | 88 | >95 |
| 4 | Isopropyl iodide | (R)-2,3-Dimethylbutanoic acid | 75 | 90 |
Signaling Pathway Diagram (Logical Relationship)
The stereochemical outcome of the reaction is dictated by the conformation of the chiral enolate. The piperidinone ring is proposed to adopt a conformation that effectively shields one face of the enolate, directing the electrophile to the opposite face.
Caption: Proposed model for stereochemical induction.
Conclusion
Application Notes & Protocols: Protecting Group Strategies for (2-Oxopiperidin-1-yl)acetyl Chloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Oxopiperidin-1-yl)acetyl chloride is a bifunctional chemical reagent featuring a reactive acyl chloride and a stable lactam (specifically, a δ-valerolactam). The primary utility of this molecule lies in its capacity as an acylating agent, enabling the covalent attachment of the (2-oxopiperidin-1-yl)acetyl moiety to nucleophiles. This is most commonly employed in the synthesis of amides by reaction with primary or secondary amines. A frequent consideration in multifunctional reagents is the need for protecting groups to prevent unwanted side reactions. This document provides a detailed analysis of when protecting groups are necessary for the 2-piperidone lactam and furnishes protocols for its primary application in amide synthesis.
Analysis of Protecting Group Necessity
The core question for researchers using this compound is whether the lactam nitrogen requires protection during the acylation reaction.
-
General Case: No Protecting Group Required. For the most common application—amide bond formation with a primary or secondary amine—a protecting group for the lactam nitrogen is not necessary . The amide within the lactam ring is significantly less nucleophilic than the target primary or secondary amine. The reaction proceeds selectively at the highly electrophilic acyl chloride carbon. Standard acylation conditions, such as the Schotten-Baumann reaction or anhydrous conditions with a tertiary amine base, are compatible with the unprotected lactam ring.[1][2][3]
-
When to Consider a Protecting Group. A protecting group strategy for the lactam should be considered only under specific, harsh conditions that are not typical for simple amide coupling. Such conditions include:
-
Strongly Acidic or Basic Hydrolysis: Prolonged exposure to strong aqueous acids (e.g., >20% H₂SO₄) or strong bases (e.g., >1M NaOH) at elevated temperatures can induce hydrolysis and opening of the lactam ring.[4][5][6] If the desired reaction requires such conditions, the lactam would need protection.
-
Reaction with Highly Reactive Organometallics: While less common for this reagent, reactions involving certain aggressive organometallic reagents might warrant lactam protection to prevent undesired reactions at the lactam carbonyl.
-
The logical workflow for deciding on a protecting group strategy is outlined in the diagram below.
Core Application: Amide Synthesis without Protecting Groups
The primary application is the synthesis of N-substituted (2-oxopiperidin-1-yl)acetamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Reactions with (2-Oxopiperidin-1-yl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate solvents and reaction conditions for syntheses involving (2-Oxopiperidin-1-yl)acetyl chloride. The protocols outlined are based on established methodologies for reactions with acyl chlorides and are intended to serve as a starting point for optimization.
Introduction to this compound
This compound is a reactive acyl chloride containing a lactam moiety. This bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis for the introduction of the (2-oxopiperidin-1-yl)acetyl group. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including alcohols, amines, and water.[1] Careful selection of an inert solvent is crucial to prevent unwanted side reactions and ensure high product yields.
Solvent Selection and Considerations
The choice of solvent is critical for reactions involving this compound. Ideal solvents should be aprotic and inert to the highly reactive acyl chloride. Protic solvents such as water and alcohols will react with the acyl chloride to form the corresponding carboxylic acid or ester, respectively, and must be avoided unless they are the intended reactant.[2] All solvents and glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.
A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[3][4] This prevents the protonation of the nucleophile and potential acid-catalyzed side reactions.
Below is a summary of commonly used solvents for reactions with acyl chlorides, along with their relevant properties and typical applications.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Applications |
| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent general-purpose solvent. Good solubility for a wide range of organic compounds. Volatile, allowing for easy removal post-reaction.[4] |
| 1,2-Dichloroethane (DCE) | 10.4 | 83.5 | Higher boiling alternative to DCM. Useful for reactions requiring elevated temperatures.[3] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good for reactions with amines. Can form complexes with Lewis acids. Must be freshly distilled from a suitable drying agent to remove peroxides. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic solvent. Can be used for a variety of acylation reactions.[5] |
| Diethyl ether (Et₂O) | 4.3 | 34.6 | Less polar alternative to THF. Highly volatile and flammable. |
| Toluene | 2.4 | 110.6 | Non-polar solvent. Suitable for reactions requiring higher temperatures. |
| Cyrene™ | - | 202 | Bio-based, dipolar aprotic solvent. A greener alternative to traditional polar aprotic solvents like DMF and NMP.[6] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic solvent. Should be used with caution as it can react with some acyl chlorides to form Vilsmeier-type reagents. |
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction with this compound.
Caption: Workflow for solvent selection in reactions involving this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is expected to be corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents.
Protocol 1: General Procedure for the Synthesis of Amides
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: General Procedure for the Synthesis of Esters
This protocol outlines the synthesis of an ester from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equiv.) and pyridine or triethylamine (1.2 equiv.) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv.) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with the reaction solvent.
-
Transfer the mixture to a separatory funnel and wash with saturated NH₄Cl solution, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude ester can be purified by silica gel chromatography.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general reaction mechanism of nucleophilic acyl substitution.
Caption: General mechanism for the reaction of this compound with a nucleophile.
The following diagram provides a visual representation of the experimental workflow for a typical acylation reaction.
Caption: A typical experimental workflow for acylation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Acylation with (2-Oxopiperidin-1-yl)acetyl chloride Moiety for Optimal Yields
Welcome to the technical support center for optimizing acylation reactions involving the (2-Oxopiperidin-1-yl)acetyl chloride moiety. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for introducing the (2-Oxopiperidin-1-yl)acetyl group in pharmaceutical synthesis?
A1: In large-scale synthesis, particularly for active pharmaceutical ingredients like Apixaban, the (2-Oxopiperidin-1-yl) moiety is often not introduced using pre-synthesized this compound due to its potential instability. Instead, a common and robust strategy involves a two-step sequence:
-
Acylation: An amino group is acylated with a precursor, typically 5-chlorovaleryl chloride.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 2-oxopiperidinyl ring.[1][2]
Q2: What are the critical parameters to control for achieving high yields in this acylation-cyclization reaction?
A2: Several parameters are crucial for maximizing the yield:
-
Reagent Quality: Ensure the use of high-purity starting materials, especially the amine substrate and 5-chlorovaleryl chloride.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. Therefore, using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Base Selection: A suitable base is required to neutralize the HCl generated during the acylation. Common choices include triethylamine, potassium carbonate, or other non-nucleophilic organic bases.[1][2]
-
Temperature Control: The acylation step is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side products. The subsequent cyclization may require heating.[3]
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
Q3: Can I use pre-formed this compound for my acylation?
A3: While it is chemically feasible, using pre-formed this compound can be challenging due to its reactivity and potential for decomposition upon storage. For laboratory-scale synthesis, it can be prepared in situ from (2-Oxopiperidin-1-yl)acetic acid and a chlorinating agent like thionyl chloride or oxalyl chloride immediately before use. However, for consistency and scalability, the acylation-cyclization approach with 5-chlorovaleryl chloride is generally preferred in industrial settings.
Q4: What are common side reactions that can lower the yield?
A4: Potential side reactions include:
-
Hydrolysis: The acyl chloride can react with any residual water in the reaction mixture to form the corresponding carboxylic acid.
-
Di-acylation: If the substrate has multiple reactive sites, over-acylation can occur.
-
Incomplete Cyclization: In the two-step approach, the cyclization step may not go to completion, leaving unreacted chloro-amide intermediate.
-
Side reactions of the base: The choice of base is critical; for instance, a nucleophilic base could compete with the intended substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acylating agent (hydrolyzed).2. Poor quality of starting materials.3. Insufficiently anhydrous reaction conditions.4. Incorrect reaction temperature.5. Inappropriate base used. | 1. Use freshly opened or purified 5-chlorovaleryl chloride.2. Verify the purity of the amine substrate and other reagents.3. Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere.4. Optimize the reaction temperature. Acylation is often best done at low temperatures.5. Use a non-nucleophilic base like triethylamine or potassium carbonate. |
| Presence of Multiple Spots on TLC/HPLC (Side Products) | 1. Reaction run for too long or at too high a temperature.2. Presence of impurities in starting materials.3. Di-acylation or other side reactions. | 1. Monitor the reaction closely and quench it once the starting material is consumed.2. Purify starting materials before the reaction.3. Use a controlled addition of the acylating agent. Consider protecting other reactive functional groups if necessary. |
| Incomplete Intramolecular Cyclization | 1. Insufficient reaction time or temperature for the cyclization step.2. Inappropriate base or solvent for cyclization. | 1. Increase the reaction time or temperature for the cyclization step while monitoring for product degradation.2. Screen different bases and solvents to find the optimal conditions for the cyclization. |
| Product is Difficult to Purify | 1. Formation of closely related impurities.2. Product instability on silica gel. | 1. Optimize reaction conditions to minimize side product formation.2. Consider alternative purification methods such as crystallization or preparative HPLC. If using column chromatography, consider using a less acidic stationary phase or neutralizing the silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(2-oxopiperidin-1-yl)phenyl) Intermediate for Apixaban
This protocol is a representative example based on the synthesis of a key intermediate in the production of Apixaban, illustrating the acylation-cyclization strategy.
Step 1: Acylation of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with 5-Chlorovaleryl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add a solution of 5-chlorovaleryl chloride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the starting amine is consumed.
Step 2: Intramolecular Cyclization
-
Base Addition: To the reaction mixture from Step 1, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0-5 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to 45-55 °C to facilitate cyclization.[4] Monitor the formation of the cyclized product by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the acylation-cyclization sequence in the synthesis of Apixaban intermediates.
| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chlorovaleryl chloride | Triethylamine | THF | 0 - RT | 2-4 | ~96% (acylation) | [1] |
| 5-chloro-N-(4-(3-morpholino-2-oxopyridin-1(2H)-yl)phenyl)pentanamide | - | Potassium tert-butoxide | THF | RT - 50 | 3-6 | ~94% (cyclization) | [1] |
| 1-(4-aminophenyl)piperidin-2-one | 5-chlorovaleryl chloride | K2CO3 | Acetonitrile | Reflux | 12 | 78% (overall) | CN103626689A |
Visualizations
Experimental Workflow for Acylation and Cyclization
Caption: Workflow for the two-step acylation and intramolecular cyclization.
Troubleshooting Logic for Low Yield
Caption: Logical steps for troubleshooting low reaction yield.
References
Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopiperidin-1-yl)acetyl chloride. The information is designed to help prevent hydrolysis and address other common issues encountered during its synthesis, handling, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and a significant amount of (2-Oxopiperidin-1-yl)acetic acid as a byproduct. What is the likely cause?
A1: The most probable cause is the hydrolysis of the this compound. Acyl chlorides are highly susceptible to reaction with water, including atmospheric moisture.[1] The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to the formation of the corresponding carboxylic acid, reducing the yield of your desired product.
Q2: How can I minimize the hydrolysis of this compound during my experiments?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:
-
Using freshly distilled and dried solvents.
-
Drying all glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Handling the acyl chloride and all other reagents under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.
-
Using septa and syringes for the transfer of reagents.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area. It should be kept away from water, alcohols, amines, and strong bases.[2] Opened containers must be carefully resealed to prevent the ingress of moisture.
Q4: I suspect my sample of this compound has degraded. How can I check its purity?
A4: You can assess the purity of your acyl chloride using spectroscopic methods.
-
FT-IR Spectroscopy: A pure sample of an acyl chloride will show a characteristic strong carbonyl (C=O) stretching band around 1800 cm⁻¹.[3][4] The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the corresponding carboxylic acid, suggesting hydrolysis has occurred.
-
¹H NMR Spectroscopy: The proton signals of the acyl chloride will have characteristic chemical shifts. The appearance of a broad singlet corresponding to the carboxylic acid proton (often >10 ppm) would indicate hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Synthesis of this compound from the carboxylic acid is incomplete. | 1. Insufficient amount of chlorinating agent (e.g., thionyl chloride or oxalyl chloride). 2. Reaction time is too short or the temperature is too low. 3. The (2-Oxopiperidin-1-yl)acetic acid starting material is wet. | 1. Use a slight excess of the chlorinating agent. 2. Monitor the reaction by FT-IR. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride indicate reaction completion. Gentle heating may be required. 3. Ensure the starting carboxylic acid is thoroughly dried before the reaction. |
| The isolated this compound is an oil that fumes in the air. | This is characteristic behavior for many acyl chlorides due to their reaction with atmospheric moisture to produce HCl gas. | This is not necessarily a sign of a problem, but it underscores the need to handle the compound under strictly anhydrous and inert conditions. |
| During a reaction, a white precipitate forms immediately upon addition of the acyl chloride. | If an amine is used in the subsequent reaction, this is likely the hydrochloride salt of the amine, formed from the reaction of the amine with the HCl byproduct. | This is a normal part of the reaction. Typically, a tertiary amine base (like triethylamine or pyridine) is added to the reaction mixture to neutralize the HCl as it is formed. |
| The product of a reaction with this compound is contaminated with unreacted starting materials. | 1. The acyl chloride may have hydrolyzed before or during the reaction. 2. The stoichiometry of the reactants is incorrect. 3. The reaction conditions (temperature, time) are not optimal. | 1. Re-evaluate and improve the anhydrous techniques used. 2. Carefully check the molar equivalents of all reactants. 3. Perform small-scale optimization experiments to determine the ideal reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from (2-Oxopiperidin-1-yl)acetic acid using thionyl chloride.
Materials:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler (to vent HCl and SO₂ into a basic solution), and a dropping funnel, all under a positive pressure of inert gas.
-
To the flask, add (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) and anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
From the dropping funnel, add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can be gently heated to reflux (around 40 °C for DCM) to ensure completion. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by FT-IR to observe the disappearance of the carboxylic acid O-H stretch.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. Caution: The vapors are corrosive. Use a trap containing a basic solution.
-
The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy
Procedure:
-
Prepare a solution of this compound in an anhydrous solvent (e.g., dichloromethane) in a dry vial under an inert atmosphere.
-
Acquire an initial FT-IR spectrum of the solution. Note the strong, sharp carbonyl (C=O) absorption peak around 1800 cm⁻¹.
-
Introduce a small, known amount of water to the solution and mix.
-
Acquire FT-IR spectra at regular time intervals.
-
Observe the decrease in the intensity of the acyl chloride carbonyl peak and the appearance and increase of a broad absorption band in the 2500-3300 cm⁻¹ region (O-H stretch) and a carbonyl peak around 1700-1750 cm⁻¹ corresponding to the carboxylic acid.
| Functional Group | Characteristic FT-IR Absorption (cm⁻¹) |
| Acyl Chloride (C=O) | ~1800 (sharp, strong)[3][4] |
| Carboxylic Acid (O-H) | 2500-3300 (broad) |
| Carboxylic Acid (C=O) | 1700-1750 |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for the synthesis of this compound.
References
Improving selectivity in reactions with (2-Oxopiperidin-1-yl)acetyl chloride
Welcome to the technical support center for (2-Oxopiperidin-1-yl)acetyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving selectivity in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acylating agent. It is the acid chloride derivative of 2-(2-oxopiperidin-1-yl)acetic acid. Its primary use in chemical synthesis is to introduce the (2-oxopiperidin-1-yl)acetyl moiety onto various nucleophiles, most commonly amines and alcohols, to form amides and esters, respectively. This structural motif is of interest in medicinal chemistry and drug development.
Q2: I am observing low yields in my amidation reaction with a primary amine. What are the potential causes?
Low yields in amidation reactions with this compound can stem from several factors:
-
Reagent Instability: Acyl chlorides are highly reactive and susceptible to hydrolysis. Ensure that all glassware is oven-dried and that anhydrous solvents are used. The reagent itself should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Base: The reaction of an acyl chloride with an amine generates hydrogen chloride (HCl) as a byproduct.[1][2] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is crucial to use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl.[3] For less reactive amines, using two equivalents of the amine reactant (one to react and one to act as the base) can also be effective.[1]
-
Steric Hindrance: If either the amine or the acyl chloride is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times, elevated temperatures, or the use of a more potent catalyst may be necessary.
-
Side Reactions: The 2-oxopiperidinyl moiety could potentially undergo side reactions under harsh conditions, although specific literature on this is scarce. Sticking to milder reaction conditions is generally advisable.
Q3: My reaction is producing multiple products, indicating poor chemoselectivity. How can I improve this?
Poor chemoselectivity arises when the acyl chloride reacts with multiple functional groups in your starting material. To improve selectivity for a target amine over other nucleophiles (e.g., hydroxyl groups):
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity. The more nucleophilic amine will react preferentially at a lower temperature, while the reaction with less nucleophilic groups will be significantly slower.
-
Rate of Addition: Slow, dropwise addition of the this compound to the solution of the amine and base can help maintain a low concentration of the acyl chloride, favoring the reaction with the most reactive nucleophile.
-
Protecting Groups: If your substrate contains highly nucleophilic functional groups that you do not want to acylate (like a primary alcohol in the presence of a secondary amine), consider using protecting groups to temporarily block those sites.
-
Choice of Base: The basicity and steric bulk of the amine base can influence selectivity. For delicate substrates, a bulkier, less nucleophilic base like 2,6-lutidine or proton sponge may offer advantages.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields and Purity
This guide provides a systematic approach to troubleshooting inconsistent outcomes in acylation reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent acylation reactions.
Issue 2: Poor Selectivity Between Primary and Secondary Amines
Achieving high selectivity when both primary and secondary amines are present can be challenging due to their comparable nucleophilicity.
Decision Pathway for Improving Selectivity:
Caption: Decision pathway for optimizing amine selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Amides from Amines
This protocol details a general method for the acylation of a primary or secondary amine using this compound, which can be generated in situ from the corresponding carboxylic acid.
In-situ Generation of Acyl Chloride and Amidation:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(2-oxopiperidin-1-yl)acetic acid (1.0 equiv.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a 0.1-0.5 M solution).
-
Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2-1.5 equiv.) or thionyl chloride (1.2-1.5 equiv.) dropwise.[4][5] If using oxalyl chloride, a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-2 hours.
-
Amidation: In a separate flask, dissolve the amine (1.0-1.2 equiv.) and a non-nucleophilic base such as triethylamine (1.5-2.0 equiv.) in the same anhydrous solvent.
-
Coupling: Cool the amine solution to 0 °C. Add the freshly prepared this compound solution dropwise to the amine solution over 15-30 minutes.
-
Completion: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Recommended Solvents and Bases for Amidation
| Amine Type | Recommended Solvent(s) | Recommended Base(s) | Typical Temperature |
| Primary Aliphatic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 0 °C to RT |
| Secondary Aliphatic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 0 °C to RT |
| Aniline (less nucleophilic) | Dichloromethane (DCM), Acetonitrile (MeCN) | Triethylamine (TEA), Pyridine | RT to 40 °C |
| Sterically Hindered | Toluene, 1,2-Dichloroethane (DCE) | 2,6-Lutidine, Proton Sponge | 40 °C to Reflux |
Table 2: Troubleshooting Guide for Protocol 1
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Incomplete formation of acyl chloride. | Use a more effective chlorinating agent (e.g., oxalyl chloride with catalytic DMF). Confirm acyl chloride formation by IR (C=O stretch ~1800 cm⁻¹) if possible. |
| Deactivated amine. | Use a stronger base or a more forcing solvent/temperature combination. | |
| Low Yield | Hydrolysis of acyl chloride. | Ensure all reagents and solvents are strictly anhydrous. Handle under an inert atmosphere. |
| Insufficient base. | Increase the amount of base to at least 1.5 equivalents relative to the amine. | |
| Formation of Symmetric Anhydride | Reaction of acyl chloride with unreacted carboxylic acid. | Ensure the conversion of the carboxylic acid to the acyl chloride is complete before adding the amine. |
| Side Product from Lactam Ring Opening | Harsh reaction conditions. | Use milder conditions (lower temperature, less reactive chlorinating agent). Avoid strong, nucleophilic bases. |
Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.
References
- 1. iajpr.com [iajpr.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
Technical Support Center: (2-Oxopiperidin-1-yl)acetyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopiperidin-1-yl)acetyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a reaction involving this compound and an amine?
A typical work-up procedure involves quenching the reaction, neutralizing the generated hydrochloric acid, extracting the product, and purifying it. The reaction is usually performed in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an HCl scavenger.[1][2] The work-up generally follows these steps:
-
Quenching: The reaction mixture is cautiously added to a cold aqueous solution (e.g., water, dilute HCl, or saturated ammonium chloride solution) to hydrolyze any remaining this compound.
-
Neutralization & Extraction: The aqueous layer is often basified with a mild base like sodium bicarbonate to ensure the product is in its neutral form. The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed sequentially with dilute acid (to remove unreacted amine and the added base), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.
Q2: What are the most common side products in reactions with this compound and how can they be removed?
The most common side product is (2-Oxopiperidin-1-yl)acetic acid, which forms from the hydrolysis of the starting acyl chloride. Unreacted starting amine and the corresponding hydrochloride salt of the base used are also common impurities.
-
(2-Oxopiperidin-1-yl)acetic acid: This can be removed by washing the organic extract with a mild aqueous base such as saturated sodium bicarbonate solution.
-
Unreacted Amine: Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine, making it water-soluble and thus removable into the aqueous phase.
-
Base Hydrochloride Salt: This salt is typically water-soluble and will be removed during the aqueous washes.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A spot of the reaction mixture is compared against a spot of the starting amine. The reaction is considered complete when the starting amine spot is no longer visible by TLC analysis. It is important to note that acyl chlorides are often unstable on silica gel and may streak or hydrolyze.[3] Therefore, it is more reliable to monitor the disappearance of the nucleophile (the amine).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the use of anhydrous solvents and reagents. Check the quality of the this compound, as it can degrade upon storage. Consider increasing the reaction time or temperature. |
| Hydrolysis of the acyl chloride. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried. Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C). | |
| The amine starting material is a hydrochloride salt. | Add an additional equivalent of the non-nucleophilic base to neutralize the HCl and free the amine. | |
| Product is Contaminated with Starting Amine | Insufficient acylating agent or incomplete reaction. | Use a slight excess (1.1-1.2 equivalents) of this compound. Ensure the reaction has gone to completion by TLC monitoring. During work-up, wash the organic layer thoroughly with dilute acid. |
| Product is Contaminated with (2-Oxopiperidin-1-yl)acetic acid | Hydrolysis of the acyl chloride during the reaction or work-up. | Ensure anhydrous reaction conditions. During work-up, perform a thorough wash with saturated sodium bicarbonate solution. |
| Difficulty in Isolating the Product after Work-up | Product is water-soluble. | If the product has high polarity, it may have some solubility in the aqueous phase. In such cases, back-extract the aqueous washes with the organic solvent. If the product is still difficult to extract, consider using a different work-up solvent or salting out the aqueous layer with NaCl. |
| Product is an oil and does not solidify. | Attempt purification by column chromatography. If a solid product is desired, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Experimental Protocols
General Protocol for the Acylation of an Aromatic Amine
-
To a solution of the aromatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the amine.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethanol, ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A typical extractive work-up workflow for acylation reactions.
Caption: A troubleshooting decision tree for low product yield.
References
Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopiperidin-1-yl)acetyl chloride. The following sections detail methods for the removal of excess acyl chloride after a reaction, ensuring the purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to quench excess this compound in my reaction?
A1: Excess this compound can be effectively quenched by reacting it with a nucleophile. The choice of quenching agent will determine the byproduct formed. Common methods include:
-
Hydrolysis: Adding water to the reaction mixture will convert the excess acyl chloride to 2-(2-oxopiperidin-1-yl)acetic acid.[1] This is a straightforward method if the resulting carboxylic acid can be easily separated from your product.
-
Alcoholysis: Quenching with an alcohol, such as methanol or ethanol, will form the corresponding ester (e.g., methyl 2-(2-oxopiperidin-1-yl)acetate). This is often a good choice if the ester is more easily separable than the carboxylic acid.
-
Aminolysis: Using a secondary amine, like diethylamine, will produce a stable amide (N,N-diethyl-2-(2-oxopiperidin-1-yl)acetamide). This method is useful when the amide byproduct has significantly different solubility properties compared to your desired product.
Q2: My product is sensitive to water. What is the best way to remove excess this compound?
A2: If your product is water-sensitive, you should avoid aqueous workups until the excess acyl chloride has been consumed. In this scenario, quenching with an anhydrous alcohol (like methanol or ethanol) or a secondary amine (like diethylamine) is recommended. After the quench, you can proceed with a suitable non-aqueous workup or purification method.
Q3: How can I remove the byproducts formed after quenching?
A3: The byproducts from quenching can be removed using standard purification techniques such as:
-
Extraction: Differences in solubility and acidity/basicity of the byproduct and your product can be exploited in a liquid-liquid extraction. For example, the carboxylic acid byproduct from hydrolysis can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution).[2]
-
Chromatography: Column chromatography is a powerful tool for separating your product from the quenching byproducts, especially if they have similar solubilities.
-
Distillation/Vacuum Removal: If this compound is volatile, it can be removed under reduced pressure. However, without a known boiling point, this should be approached with caution to avoid removal of your solvent or product. It is often synthesized from 2-(2-oxopiperidin-1-yl)acetic acid and a chlorinating agent like thionyl chloride; any excess thionyl chloride would also need to be removed, typically by distillation or co-evaporation with a solvent like toluene.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of excess this compound.
Problem 1: Incomplete Quenching of the Acyl Chloride
| Symptom | Possible Cause | Suggested Solution |
| Persistent pungent odor after quenching. | Insufficient amount of quenching agent added. | Add more of the chosen quenching agent (water, alcohol, or amine) to the reaction mixture and stir for an additional 15-30 minutes. Monitor the reaction by TLC or another appropriate analytical method to confirm the disappearance of the acyl chloride. |
| Oily residue remains after workup that is not the desired product. | The acyl chloride is not fully hydrolyzed/reacted. | Re-subject the crude product to the quenching conditions. Ensure vigorous stirring to promote mixing, especially if the reaction is biphasic. |
Problem 2: Difficulty in Separating the Product from the Quenching Byproduct
| Symptom | Possible Cause | Suggested Solution |
| Product and byproduct co-elute during column chromatography. | Similar polarity of the product and the byproduct. | Change the quenching agent to generate a byproduct with a significantly different polarity. For example, if the ester byproduct is too similar to your product, try quenching with water to form the more polar carboxylic acid, which may be more easily separated. |
| Emulsion formation during extractive workup. | High concentration of salts or polar compounds. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
| Product is partially extracted into the aqueous layer. | The product has some water solubility. | Perform multiple extractions with the organic solvent to maximize the recovery of your product. Combine the organic layers before drying and concentration. |
Data Presentation
The following tables summarize the estimated physical properties and solubilities of this compound and its common quenching products. Please note that these are estimated values based on structurally similar compounds and should be used as a guide.
Table 1: Estimated Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Estimated Density (g/mL) |
| This compound | C₇H₁₀ClNO₂ | 175.61 | > 150 (decomposes) | ~1.2 |
| 2-(2-Oxopiperidin-1-yl)acetic acid | C₇H₁₁NO₃ | 157.17 | > 200 (decomposes) | ~1.3 |
| Methyl 2-(2-oxopiperidin-1-yl)acetate | C₈H₁₃NO₃ | 171.19 | ~220-240 | ~1.1 |
| N,N-diethyl-2-(2-oxopiperidin-1-yl)acetamide | C₁₁H₂₀N₂O₂ | 212.29 | ~280-300 | ~1.0 |
Table 2: Estimated Solubility in Common Solvents
| Compound | Water | Methanol | Dichloromethane | Ethyl Acetate | Hexanes |
| This compound | Reacts | Soluble | Soluble | Soluble | Sparingly Soluble |
| 2-(2-Oxopiperidin-1-yl)acetic acid | Soluble | Soluble | Sparingly Soluble | Soluble | Insoluble |
| Methyl 2-(2-oxopiperidin-1-yl)acetate | Sparingly Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| N,N-diethyl-2-(2-oxopiperidin-1-yl)acetamide | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Quenching with Water (Hydrolysis)
-
Cool the reaction mixture: After your primary reaction is complete, cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add water: While stirring vigorously, slowly add deionized water dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 20 °C.
-
Stir: Allow the mixture to stir at room temperature for 30 minutes to ensure complete hydrolysis of the excess acyl chloride.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to extract your product.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed and to extract the 2-(2-oxopiperidin-1-yl)acetic acid byproduct. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain your crude product.
-
Protocol 2: Quenching with Methanol (Alcoholysis)
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C.
-
Add methanol: Slowly add anhydrous methanol to the stirred reaction mixture.
-
Stir: Let the reaction stir at room temperature for 30 minutes.
-
Workup:
-
The workup procedure will depend on the properties of your product and the methyl ester byproduct.
-
If your product is not soluble in water, you can wash the reaction mixture with water to remove any excess methanol and HCl formed.
-
If a basic wash is required to remove other impurities, use a mild base like saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate.
-
Protocol 3: Quenching with Diethylamine (Aminolysis)
-
Cool the reaction mixture: Cool the reaction to 0 °C.
-
Add diethylamine: Slowly add diethylamine to the reaction mixture. An excess of the amine is often used to neutralize the HCl byproduct.
-
Stir: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup:
-
Dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess diethylamine and its hydrochloride salt.
-
Wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer, filter, and concentrate.
-
Visualizations
Caption: Decision workflow for quenching excess acyl chloride.
Caption: Extractive workup after hydrolysis quench.
References
Technical Support Center: Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
The synthesis of this compound from (2-Oxopiperidin-1-yl)acetic acid using a chlorinating agent like thionyl chloride or oxalyl chloride can lead to several common impurities:
-
Unreacted Starting Material: Residual (2-Oxopiperidin-1-yl)acetic acid is a common impurity if the reaction does not go to completion.
-
Hydrolysis Product: this compound is highly reactive and susceptible to hydrolysis, reverting to (2-Oxopiperidin-1-yl)acetic acid upon contact with moisture.[1]
-
Anhydride Formation: Self-condensation of the starting carboxylic acid can lead to the formation of the corresponding anhydride, particularly if the reaction temperature is elevated or in the presence of a base.
-
Residual Chlorinating Agent and By-products: Excess chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and their by-products (e.g., sulfur dioxide, HCl, dimethylformamide-Vilsmeier complex) may remain in the final product if not effectively removed.[1][2][3]
-
Side-products from Catalyst: If a catalyst such as DMF is used with thionyl chloride, it can be converted to dimethylcarbamoyl chloride, a known carcinogen.[3]
Q2: How can I minimize the formation of these impurities?
-
Ensure Dry Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent hydrolysis of the product.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Stoichiometry and Time: Use a slight excess of the chlorinating agent to ensure complete conversion of the carboxylic acid. Monitor the reaction progress by techniques like TLC or in-situ IR to determine the optimal reaction time.
-
Control Reaction Temperature: The reaction should be performed at a suitable temperature to promote the formation of the acid chloride while minimizing side reactions like anhydride formation.
-
Effective Work-up and Purification: Excess chlorinating agent and volatile by-products can often be removed by distillation or evaporation under reduced pressure.[2] Further purification can be achieved by vacuum distillation of the product.
Q3: What analytical techniques are suitable for identifying and quantifying impurities in this compound?
Several analytical methods can be employed:
-
Gas Chromatography (GC): A suitable method for analyzing volatile impurities. Derivatization may be necessary for non-volatile or thermally labile compounds. A GC-FID method has been developed for the indirect quantification of chloroacetyl chloride, a potential impurity.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the starting material, product, and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the main product and any significant impurities.
-
Infrared (IR) Spectroscopy: Useful for monitoring the conversion of the carboxylic acid (broad O-H stretch) to the acyl chloride (sharp C=O stretch at a higher wavenumber).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or slightly increase the amount of chlorinating agent. Ensure efficient stirring. |
| Hydrolysis of the product during work-up. | Ensure all work-up steps are performed under anhydrous conditions. Use dry solvents and glassware. | |
| Loss of product during purification. | Optimize distillation conditions (pressure and temperature) to minimize product decomposition or loss. | |
| Presence of Unreacted (2-Oxopiperidin-1-yl)acetic acid in the final product | Insufficient chlorinating agent. | Use a small excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent. |
| Reaction time is too short. | Monitor the reaction by TLC or IR until the starting material is consumed. | |
| Product appears discolored | Decomposition of the product or presence of colored impurities. | Purify the product by vacuum distillation. Ensure the reaction temperature is not excessively high. |
| Aged thionyl chloride may contain colored impurities. | Use freshly distilled thionyl chloride. | |
| Inconsistent reaction results | Variable moisture content in reagents or solvents. | Use freshly dried solvents and ensure all reagents are handled under anhydrous conditions. |
| Inconsistent quality of the starting material. | Verify the purity of (2-Oxopiperidin-1-yl)acetic acid before use. |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This is a general procedure and may require optimization for specific scales and equipment.
Materials:
-
(2-Oxopiperidin-1-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and an addition funnel under an inert atmosphere.
-
To the flask, add (2-Oxopiperidin-1-yl)acetic acid (1 equivalent).
-
Add anhydrous DCM to dissolve the starting material.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise via the addition funnel at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) and monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the pure product.
Impurity Data Summary
The following table summarizes common impurities and their typical analytical signatures. Specific quantitative data is highly dependent on the reaction conditions and should be determined empirically.
| Impurity | Chemical Structure | Potential Origin | Typical Analytical Signature |
| (2-Oxopiperidin-1-yl)acetic acid | C₇H₁₁NO₃ | Unreacted starting material, hydrolysis of product | ¹H NMR: Broad singlet for carboxylic acid proton. IR: Broad O-H stretch (~2500-3300 cm⁻¹). |
| (2-Oxopiperidin-1-yl)acetic anhydride | C₁₄H₂₀N₂O₅ | Side reaction of the starting material | ¹H NMR: Signals corresponding to the anhydride structure. IR: Two C=O stretches (~1820 and 1750 cm⁻¹). |
| Residual Thionyl Chloride | SOCl₂ | Excess reagent | GC-MS: Characteristic mass spectrum. |
| Dimethylcarbamoyl chloride | C₃H₆ClNO | By-product from DMF catalyst and thionyl chloride | GC-MS: Characteristic mass spectrum. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions regarding racemization issues with (2-Oxopiperidin-1-yl)acetyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the potential for racemization?
A1: this compound is a reactive acylating agent. If the piperidinone ring is substituted to create a chiral center, typically at the 3, 4, or 5-position, this chirality can be susceptible to racemization under certain conditions. The term "this compound" implies the core structure, and for the purpose of this guide, we will consider a chiral center on the piperidinone ring. Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal or near-equal amounts of both enantiomers, leading to a loss of optical activity.
Q2: What are the primary mechanisms that can lead to racemization of chiral this compound?
A2: The most probable mechanism for racemization in molecules with a chiral center alpha to a carbonyl group is through the formation of an enol or enolate intermediate.[1][2] This process is often catalyzed by acids or bases.[1][2] In the case of this compound, trace amounts of acid (e.g., HCl, a byproduct of hydrolysis) or base can promote the formation of a planar enol, which is achiral. Re-protonation of the enol can occur from either face, leading to a racemic mixture.
Q3: How can I detect and quantify racemization in my sample of this compound or its derivatives?
A3: Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your compound, which is a measure of its enantiomeric purity. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[3][4] Other techniques include chiral Gas Chromatography (GC), Circular Dichroism (CD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[4][5]
Q4: What are the general strategies to prevent or minimize racemization during the synthesis and use of this compound?
A4: To minimize racemization, it is crucial to control the reaction conditions. This includes using non-polar, aprotic solvents, maintaining low temperatures, and using reagents that are free of acidic or basic impurities. When using the acyl chloride for acylation, the choice of base and reaction time is critical. Non-nucleophilic, sterically hindered bases are often preferred. Additionally, using coupling reagents that activate the corresponding carboxylic acid in situ without forming the acyl chloride can be a "racemization-free" alternative.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of chiral this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after synthesis of the acyl chloride. | Presence of acidic impurities (e.g., HCl) from the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). | - Use a high-purity chlorinating agent.- Remove excess chlorinating agent and HCl under reduced pressure at low temperature.- Consider a milder chlorinating agent. |
| Racemization during storage. | Hydrolysis of the acyl chloride due to atmospheric moisture, generating HCl which catalyzes racemization. | - Store the acyl chloride under an inert atmosphere (e.g., argon or nitrogen).- Use a desiccator or store in a freezer at ≤ -20°C.- Prepare the acyl chloride fresh before use. |
| Significant racemization observed in the final acylated product. | - The reaction temperature is too high.- The reaction time is too long.- An inappropriate base is used (e.g., a primary or secondary amine). | - Perform the acylation at a lower temperature (e.g., -20°C to 0°C).- Monitor the reaction progress by TLC or LC-MS and quench as soon as the starting material is consumed.- Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). |
| Inconsistent results in ee determination. | - Inaccurate integration of peaks in chiral HPLC/GC chromatograms.- Degradation of the sample during analysis. | - Ensure baseline separation of enantiomers in the chromatogram.- Use a validated analytical method.- Prepare samples for analysis immediately before injection. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
Objective: To quantify the enantiomeric excess of a chiral derivative of this compound or its acylated product.
Materials:
-
Sample of the chiral compound
-
HPLC-grade hexane and isopropanol
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 220 nm).
-
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
-
Protocol 2: A General Procedure for Acylation with Minimal Racemization
Objective: To perform an acylation reaction using this compound while minimizing the loss of stereochemical integrity.
Materials:
-
Chiral this compound
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, THF)
-
Non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Inert gas supply (argon or nitrogen)
Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the nucleophile (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent under an inert atmosphere.
-
Cooling: Cool the solution to -20°C in a suitable cooling bath.
-
Addition of Acyl Chloride: Dissolve the this compound (1.1 eq) in the anhydrous aprotic solvent and add it dropwise to the cooled solution of the nucleophile and base via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using the method described in Protocol 1.
Visualizations
Caption: Racemization via an achiral enol intermediate.
Caption: Workflow for synthesis, reaction, and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. uma.es [uma.es]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amide Coupling with (2-Oxopiperidin-1-yl)acetyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in amide coupling reactions involving (2-Oxopiperidin-1-yl)acetyl chloride.
Troubleshooting Guide
Question: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low conversion in amide coupling with this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Initial Checks & Common Issues:
-
Reagent Quality:
-
This compound Degradation: Acyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] Ensure that the acyl chloride has not been exposed to atmospheric moisture. It is best to use a freshly opened bottle or a properly stored reagent under anhydrous conditions.
-
Amine Reactivity: The nucleophilicity of your amine is a critical factor. Electron-deficient amines or sterically hindered amines will react slower, potentially leading to lower yields.[3][4]
-
Solvent Purity: The presence of water in your solvent will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, which is unreactive under these conditions.[1] Always use anhydrous solvents.
-
-
Reaction Conditions:
-
Inadequate Base: The amide coupling reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] An appropriate base is required to neutralize the HCl as it is formed.
-
Suboptimal Temperature: While many amide coupling reactions proceed at room temperature, some may require cooling to manage exothermic reactions or heating to drive the reaction to completion, especially with less reactive substrates.[6]
-
Poor Mixing: In biphasic systems (e.g., Schotten-Baumann conditions with an aqueous base), vigorous stirring is essential to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase.[7]
-
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low conversion issues.
Caption: Troubleshooting workflow for low conversion in amide coupling.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the coupling of this compound?
A1: The choice of base is critical. Both organic and inorganic bases can be used.
-
Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA, Hünig's base) are commonly used in anhydrous organic solvents like DCM or THF.[8] They act as an acid scavenger.
-
Inorganic Bases: An aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used in a biphasic system (Schotten-Baumann conditions).[2][7] This can be advantageous for simple and effective product isolation. For sensitive substrates, a milder inorganic base like potassium phosphate (K3PO4) under anhydrous conditions has been shown to minimize side reactions like hydrolysis and racemization.[1]
Comparison of Common Bases:
| Base | Solvent System | Key Advantages | Potential Issues |
| Triethylamine (TEA) | Anhydrous (DCM, THF) | Soluble in organic solvents. | Can lead to ketene formation with acyl chlorides having α-protons, causing racemization.[1] |
| DIEA (Hünig's Base) | Anhydrous (DCM, THF) | Non-nucleophilic, reduces side reactions. | More expensive than TEA. |
| Pyridine | Anhydrous (DCM) | Can also act as a catalyst. | Can be difficult to remove during work-up. |
| Aq. NaOH / K2CO3 | Biphasic (e.g., DCM/water) | Inexpensive, easy work-up. | Can promote hydrolysis of the acyl chloride if the reaction is slow.[1] |
| K3PO4 | Anhydrous (THF) | Mild, minimizes hydrolysis and racemization.[1] | Slower reaction times may be observed. |
Q2: My amine is sterically hindered/electron-deficient. How can I improve the reaction outcome?
A2: Coupling with challenging amines often requires modified conditions or alternative reagents.
-
Forced Conditions: Increasing the reaction temperature or prolonging the reaction time may be necessary. However, this also increases the risk of side reactions.
-
Use of Acyl Fluoride: Acyl fluorides are less reactive than acyl chlorides, which can sometimes lead to cleaner reactions with sensitive substrates. They can be generated in situ from the corresponding carboxylic acid.[3][4]
-
Alternative Coupling Reagents: If the acyl chloride method consistently fails, switching to a peptide coupling reagent that activates the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, is a robust alternative. These reagents are specifically designed for forming amide bonds, even with difficult substrates.
Logical Relationship for Method Selection:
Caption: Decision tree for selecting an amide coupling method.
Q3: What are some alternative coupling reagents I can use if the acyl chloride method fails?
A3: A wide variety of highly efficient peptide coupling reagents are available. These are used with (2-Oxopiperidin-1-yl)acetic acid, not the acyl chloride.
Common Coupling Reagents:
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Often used with additives like HOBt or Oxyma to reduce side reactions and racemization.[9] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly reactive and fast. HATU is particularly effective for hindered couplings.[9][10] |
| Phosphonium Salts | PyBOP, BOP | Very efficient, especially for cyclizations and difficult couplings. BOP is highly effective but produces a carcinogenic byproduct. PyBOP is a safer alternative.[11] |
Q4: Can you provide a standard experimental protocol for this type of reaction?
A4: Below are two general protocols for amide formation from an acyl chloride, which can be adapted for this compound.
Experimental Protocols
Protocol 1: Amide Coupling using an Organic Base in Anhydrous Solvent [8]
-
Dissolve the amine (1.0 eq.) and a suitable organic base (e.g., DIEA, 1.1 - 1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Schotten-Baumann Conditions (Biphasic System) [7]
-
Dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., DCM or diethyl ether).
-
In a separate flask, prepare an aqueous solution of a base (e.g., 2 M NaOH or K2CO3).
-
Combine the organic solution of the amine and the aqueous base solution in a flask equipped with a stir bar.
-
Cool the mixture to 0 °C and stir vigorously.
-
Slowly add this compound (1.0 - 1.2 eq.) to the biphasic mixture.
-
Continue stirring vigorously at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the crude product as needed.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Amide Synthesis [fishersci.fr]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. reddit.com [reddit.com]
Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride Reactions
Disclaimer: Specific experimental data for (2-Oxopiperidin-1-yl)acetyl chloride is limited in publicly available literature. This guide is based on established principles of acyl chloride chemistry and provides best-practice recommendations. Researchers should always perform small-scale trials to determine optimal conditions for their specific application.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions regarding temperature control during the synthesis and subsequent reactions of this compound.
Synthesis of this compound
Q1: What is the recommended temperature for synthesizing this compound from (2-Oxopiperidin-1-yl)acetic acid?
A1: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is typically performed at low to ambient temperatures to control the exothermic reaction and prevent side product formation.[1][]
-
Initial Stage: It is crucial to begin the reaction at a reduced temperature, generally 0 °C , by cooling the reaction vessel in an ice bath. This is especially important during the initial addition of the chlorinating agent to the carboxylic acid solution to manage the initial exotherm.
-
Reaction Progression: After the initial addition, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1] Some protocols for similar acyl chlorides suggest refluxing the mixture, but this should be approached with caution due to the potential for decomposition.[3] Monitoring the reaction by techniques such as TLC or in-situ IR spectroscopy is recommended to determine the optimal reaction time and temperature.
Q2: What are the consequences of the temperature being too high during synthesis?
A2: Elevated temperatures during the synthesis of this compound can lead to several undesirable outcomes:
-
Decomposition: Acyl chlorides can be thermally unstable and may decompose at higher temperatures. This can result in the formation of various byproducts, including ketenes and products of decarbonylation, which will reduce the yield and purity of the desired product.[4]
-
Side Reactions: Increased temperatures can promote side reactions, such as chlorination at other positions on the molecule if susceptible sites exist, or polymerization.
-
Coloration: The reaction mixture turning dark (e.g., yellow to brown) is often an indicator of decomposition or side reactions occurring at elevated temperatures.
Q3: My reaction mixture turned dark during the synthesis of the acetyl chloride. What does this mean and what should I do?
A3: A dark coloration of the reaction mixture is a common sign of product decomposition or the formation of impurities due to excessive heat.
-
Immediate Action: If you observe a sudden darkening, immediately cool the reaction vessel in an ice bath to lower the temperature and slow down the decomposition process.
-
Troubleshooting:
-
Re-evaluate your temperature control: Ensure your cooling bath is effective and that the addition of the chlorinating agent is done slowly and portion-wise to avoid a rapid increase in temperature.
-
Consider a milder chlorinating agent: Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride and may produce cleaner reactions at lower temperatures.[5][6]
-
Purification: The resulting crude product will likely require careful purification (e.g., distillation under reduced pressure) to remove the colored impurities. However, be aware that heating during distillation can also cause decomposition.
-
Reactions of this compound with Nucleophiles (e.g., Amines)
Q1: What is the optimal temperature for reacting this compound with an amine?
A1: The reaction of an acyl chloride with an amine (amidation) is a highly exothermic process.[] Therefore, strict temperature control is essential to obtain a high yield of the desired amide and minimize side products.
-
Recommended Temperature: The reaction is typically carried out at 0 °C or below .[1][7] In some cases, temperatures as low as -78 °C (dry ice/acetone bath) may be employed for particularly reactive substrates or to improve selectivity.[1]
-
Procedure: The recommended procedure involves dissolving the amine and a base (e.g., triethylamine or pyridine) in a suitable aprotic solvent and cooling the solution to the desired temperature before slowly adding the this compound.[7][8] This dropwise addition allows for the dissipation of the heat generated during the reaction.[9]
Q2: What happens if the temperature is not controlled during the amidation reaction?
A2: Failure to control the temperature during the reaction of this compound with an amine can lead to:
-
Multiple Acylations: For primary amines, high temperatures can lead to the formation of di-acylated products.
-
Side Reactions with the Solvent: If the solvent is reactive (e.g., an alcohol), it may compete with the amine nucleophile, leading to ester formation.
-
Decomposition: As with its synthesis, the acyl chloride itself or the amide product may be susceptible to decomposition at elevated temperatures.
-
Runaway Reaction: The exothermic nature of the reaction can lead to a rapid and uncontrolled increase in temperature and pressure, which is a significant safety hazard.[10]
Q3: I am observing a low yield in my amidation reaction. Could temperature be the cause?
A3: Yes, improper temperature control can be a significant factor in low reaction yields.
-
Temperature Too High: As discussed, high temperatures can lead to side reactions and decomposition, consuming your starting materials and reducing the yield of the desired product.
-
Temperature Too Low: While less common for highly reactive acyl chlorides, if the temperature is excessively low, the reaction rate may be too slow to go to completion within a reasonable timeframe, especially if a less reactive amine is used. It is important to monitor the reaction progress (e.g., by TLC) to ensure it has reached completion before workup.
Data Presentation
Table 1: Recommended Temperature Ranges for Key Experimental Steps
| Experimental Step | Reagent | Recommended Temperature (°C) | Rationale |
| Synthesis of Acyl Chloride | Thionyl Chloride or Oxalyl Chloride | 0 °C (initial addition), then warm to Room Temperature | To control the initial exothermic reaction and prevent decomposition.[1][] |
| Removal of Excess Chlorinating Agent | - | < 40 °C (under vacuum) | To avoid thermal decomposition of the product during purification.[11] |
| Amidation Reaction | Amine and Base | -78 °C to 0 °C | To control the highly exothermic reaction, prevent side product formation, and ensure safety.[1][7] |
Table 2: Troubleshooting Temperature-Related Issues
| Issue | Observation | Probable Cause (Temperature-Related) | Suggested Solution |
| Low Yield in Synthesis | Dark reaction mixture, low purity of crude product | Reaction temperature was too high, causing decomposition. | Maintain temperature at 0 °C during reagent addition. Use a milder chlorinating agent like oxalyl chloride.[5][6] |
| Low Yield in Amidation | Multiple spots on TLC, presence of side products | Reaction temperature was too high, leading to side reactions or decomposition. | Perform the reaction at 0 °C or lower. Ensure slow, dropwise addition of the acyl chloride to the amine solution.[1][7] |
| Reaction Not Going to Completion | Starting material remains after extended reaction time | Reaction temperature is too low for the specific nucleophile. | Allow the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to 0 °C or room temperature) while monitoring progress. |
| Safety Hazard | Rapid, uncontrolled boiling or pressure increase | Uncontrolled exothermic reaction (thermal runaway). | Immediately cool the reaction vessel. For future experiments, use a more efficient cooling bath, slower addition rate, and/or more dilute solutions.[9][10] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ into a trap), dissolve (2-Oxopiperidin-1-yl)acetic acid (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq.) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure, ensuring the temperature of the water bath does not exceed 40 °C.[11]
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation (with caution).
General Protocol for the Reaction with an Amine
-
In a separate flame-dried flask, dissolve the amine (1.0 eq.) and a base such as triethylamine (1.1-1.5 eq.) in a dry, aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound in a small amount of the same dry solvent and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours or until completion is confirmed by TLC.
-
Proceed with an appropriate aqueous workup to remove the triethylamine hydrochloride salt and isolate the desired amide product.
Visualizations
Caption: Synthesis of this compound.
Caption: Amidation reaction with an amine nucleophile.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. Amide Synthesis [fishersci.dk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. connectsci.au [connectsci.au]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 11. researchgate.net [researchgate.net]
Byproduct formation in Sitagliptin synthesis using (2-Oxopiperidin-1-yl)acetyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2-Oxopiperidin-1-yl)acetyl chloride in the synthesis of a key Sitagliptin intermediate, specifically focusing on the acylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Acylated Product
| Observation | Potential Cause | Recommended Solution |
| Low to no product formation, starting materials largely unreacted. | 1. Insufficient reactivity of this compound: The acyl chloride may have degraded due to improper storage or handling. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Steric hindrance: The secondary amine on the triazolopyrazine ring and the acyl chloride may be sterically hindered. | 1. Use freshly prepared or newly purchased this compound. Ensure storage under anhydrous and inert conditions. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and byproduct generation by TLC or LC-MS. 3. Consider using a less hindered activating agent for the (2-Oxopiperidin-1-yl)acetic acid if direct acylation with the acyl chloride is consistently problematic. |
| Significant amount of (2-Oxopiperidin-1-yl)acetic acid detected in the reaction mixture. | Hydrolysis of the acyl chloride: Presence of moisture in the solvent, reagents, or glassware. Acyl chlorides are highly susceptible to hydrolysis.[1][2][3][4][5] | 1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. Consider passing the solvent through a column of activated alumina or molecular sieves. 3. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a byproduct with a mass corresponding to the dimer of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. | Reaction of the amine with an activating agent: If a coupling agent is used to generate the acyl chloride in situ, it may react with the starting amine. | 1. If preparing the acyl chloride in situ, ensure complete conversion before adding the triazolopyrazine derivative. 2. Alternatively, prepare and isolate the this compound before the coupling reaction. |
Issue 2: Presence of Significant Byproducts
| Byproduct Observed (Hypothetical) | Potential Cause | Recommended Solution |
| (2-Oxopiperidin-1-yl)acetic acid | Hydrolysis of this compound due to moisture.[1][2][3][4][5] | Follow stringent anhydrous techniques as described above. |
| N-acylated Urea Derivative | This can occur if a carbodiimide coupling agent (like DCC or EDC) is used to generate the acyl chloride in-situ and there is a subsequent O- to N-acyl migration. | If using carbodiimides, optimize reaction conditions (e.g., lower temperature, specific additives like HOBt) to favor amide bond formation over N-acylurea formation. Consider alternative methods for acyl chloride formation, such as using oxalyl chloride or thionyl chloride. |
| Diacylated Piperazine Byproduct | If the starting triazolopyrazine contains a piperazine ring, there's a potential for diacylation, although less likely on the already acylated nitrogen. More relevant if starting with a piperazine derivative. | Use a stoichiometric amount of the acylating agent. Add the this compound slowly to the solution of the amine to avoid localized high concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this acylation reaction?
A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting materials. The product should have a different Rf value.
-
LC-MS: This is the preferred method as it can confirm the mass of the product and detect the presence of byproducts.
Q3: What are the ideal reaction conditions for this acylation?
Typically, the reaction is carried out in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The use of an inert atmosphere is crucial.
Q4: My this compound is a solid. How should I add it to the reaction?
If the acyl chloride is a solid, it can be added in portions to the reaction mixture. Alternatively, it can be dissolved in a small amount of the anhydrous reaction solvent and added dropwise as a solution.
Q5: I see a white precipitate forming during the reaction. What is it?
The white precipitate is likely the hydrochloride salt of the base used (e.g., triethylammonium chloride). This is a normal observation and indicates that the reaction is proceeding and generating HCl.
Quantitative Data Summary
The following table presents hypothetical data on the influence of reaction conditions on the yield and purity of the acylated product.
| Run | Solvent | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Purity by HPLC (%) | Key Byproducts Observed |
| 1 | DCM | TEA (1.2) | 0 to RT | 4 | 85 | 95 | (2-Oxopiperidin-1-yl)acetic acid (3%) |
| 2 | THF | DIPEA (1.2) | 0 to RT | 4 | 82 | 94 | (2-Oxopiperidin-1-yl)acetic acid (4%) |
| 3 | DCM (not anhydrous) | TEA (1.2) | 0 to RT | 4 | 45 | 60 | (2-Oxopiperidin-1-yl)acetic acid (35%) |
| 4 | DCM | None | 0 to RT | 4 | <10 | - | Unreacted starting materials |
| 5 | DCM | TEA (2.0) | RT | 2 | 88 | 96 | (2-Oxopiperidin-1-yl)acetic acid (2%) |
Experimental Protocols
Protocol 1: Preparation of this compound
-
To a solution of (2-Oxopiperidin-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
The resulting solution of this compound is typically used directly in the next step without isolation.
Protocol 2: Acylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
-
In a separate oven-dried flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (20 mL per gram of amine hydrochloride).
-
Stir the mixture at room temperature for 30 minutes to generate the free amine.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared solution of this compound (1.1 eq) from Protocol 1 to the amine solution dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Reaction pathway for Sitagliptin intermediate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis and characterization of unsaturated diacyl and alkyl-acyl pi" by SAİT SARI, SEDA ÜNALAN et al. [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to Analytical Methods for (2-Oxopiperidin-1-yl)acetyl chloride Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like (2-Oxopiperidin-1-yl)acetyl chloride is paramount for the synthesis of active pharmaceutical ingredients (APIs). The high reactivity of this acyl chloride, particularly its susceptibility to hydrolysis, presents a significant challenge for analytical chemists. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
Acyl chlorides are crucial reagents in organic synthesis, but their inherent instability necessitates robust analytical methods to quantify the active compound and potential impurities, such as the corresponding carboxylic acid.[1][2] The choice of analytical technique depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This guide explores chromatographic, spectroscopic, and titrimetric methods, offering a comparative overview to assist in the development and validation of purity assays.
Comparison of Analytical Techniques
The primary analytical methods for assessing the purity of acyl chlorides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration. Due to the reactive nature of acyl chlorides, direct analysis is often challenging, and derivatization is a common strategy to form a more stable analyte for chromatographic separation and detection.[2][3][4]
| Analytical Method | Principle | Sample Preparation | Key Performance Characteristics | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Derivatization to a stable ester or amide is typically required.[3][4][5][6][7] | LOD: 0.01-0.03 µg/mL (with derivatization)[3]. High specificity and sensitivity.[4] | High resolution and sensitivity, suitable for trace analysis.[3][6] Can separate the active compound from its hydrolysis product and other impurities.[7] | Derivatization adds complexity and potential for error. Direct analysis in reversed-phase HPLC is challenging due to reaction with aqueous mobile phases.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Derivatization to a more volatile and stable ester or amide is common.[8][9][10] | LOD/LOQ: As low as 0.19/0.38 ppm for derivatized chloroacetyl chloride.[11][12][13] High sensitivity with detectors like FID or ECD.[8] | Excellent for separating volatile impurities. High sensitivity and efficiency.[8][14] | Not suitable for non-volatile impurities. The high reactivity of acyl chlorides can lead to on-column degradation if not derivatized.[8][14] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity determination by comparing the integral of an analyte signal to that of a certified internal standard. | Simple dissolution in a suitable deuterated solvent with an internal standard. No derivatization required. | High accuracy and precision.[15] Nondestructive.[15] | Provides structural information and quantification simultaneously.[15][16] Orthogonal to chromatographic methods.[15] Can detect non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Potential for signal overlap.[15] |
| Titration | Determination of the concentration of a substance by reacting it with a standard solution of a titrant. | Dissolution in a suitable solvent. | Good precision for bulk analysis.[9] | Simple, inexpensive, and does not require sophisticated instrumentation. | Lacks specificity; titrates total acidity (acyl chloride + HCl + carboxylic acid).[10][17] Not suitable for trace analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key analytical techniques discussed.
1. HPLC Method with Pre-column Derivatization
This method is based on the derivatization of the acyl chloride to a stable, UV-active compound.
-
Derivatization Reagent: 2-Nitrophenylhydrazine solution (100 µg/mL in acetonitrile).[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with anhydrous acetonitrile.
-
Transfer 1.0 mL of this solution to a 10 mL volumetric flask.
-
Add 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[3]
-
Dilute to volume with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 395 nm.[3]
-
Injection Volume: 10 µL.
-
-
Quantification: The purity is determined by comparing the peak area of the derivatized analyte to that of a similarly prepared standard of known concentration.
2. GC Method with Derivatization
This protocol involves the conversion of the acyl chloride to its corresponding methyl ester.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Add 1.0 mL of anhydrous methanol.[9]
-
Cap the vial and allow it to stand at room temperature for 15 minutes to ensure complete conversion to the methyl ester.
-
Dilute with a suitable solvent (e.g., dichloromethane) to the desired concentration.
-
-
GC Conditions:
-
Quantification: Purity is calculated based on the peak area of the resulting methyl ester relative to a standard.
3. Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR offers a direct and non-destructive method for purity assessment.[15]
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Process the spectrum with minimal baseline correction and phasing.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.
-
Method Selection Workflow
The selection of an appropriate analytical method is a critical step. The following diagram illustrates a logical workflow for choosing the best technique based on the analytical requirements.
Caption: Workflow for selecting an analytical method for purity assessment.
Conclusion
The purity determination of this compound requires careful consideration of the analytical technique due to the compound's reactive nature. Chromatographic methods like HPLC and GC, when coupled with derivatization, offer high sensitivity and specificity, making them ideal for trace impurity profiling. Quantitative NMR stands out as a powerful, non-destructive technique that provides both structural confirmation and accurate purity assessment without the need for derivatization. Titration, while simple and cost-effective, is best suited for in-process control or bulk material assay where high specificity is not required. By understanding the principles, advantages, and limitations of each method, researchers can select and validate the most appropriate analytical approach to ensure the quality and consistency of this critical synthetic intermediate.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. Determination of Acid Chloride by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. actachemscand.org [actachemscand.org]
- 9. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 10. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the HPLC Analysis of (2-Oxopiperidin-1-yl)acetyl chloride Reactions
For researchers, scientists, and drug development professionals, the accurate monitoring of chemical reactions is paramount to ensure the quality, efficacy, and safety of pharmaceutical products. (2-Oxopiperidin-1-yl)acetyl chloride is a reactive acylating agent, and tracking its consumption and the formation of the desired amide product is critical. Due to its high reactivity, direct analysis of this compound presents challenges, necessitating robust analytical methodologies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) based methods for the analysis of its reactions and discusses alternative approaches.
HPLC Analysis: A Tale of Two Approaches
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. However, the inherent reactivity of acyl chlorides like this compound can lead to erroneous results if not handled properly.[1] Two primary HPLC-based strategies can be employed: direct analysis and analysis following derivatization.
Direct HPLC-UV Analysis
Direct injection of the reaction mixture onto an HPLC system offers the most straightforward approach. However, the acyl chloride moiety is highly susceptible to hydrolysis by residual water in the mobile phase or the sample solvent, leading to the formation of the corresponding carboxylic acid. This can result in an underestimation of the acyl chloride concentration. Careful selection of a non-aqueous mobile phase and sample diluent is crucial for this method to be viable.
Derivatization-HPLC Analysis
To overcome the stability issues associated with direct analysis, a derivatization strategy can be employed. This involves reacting the acyl chloride with a suitable derivatizing agent to form a stable, readily detectable product.[2][3][4] A common approach for acyl chlorides is amination or esterification.[3] For instance, reacting the acyl chloride with a nucleophilic reagent containing a chromophore, such as 2-nitrophenylhydrazine, can yield a stable derivative with strong UV absorbance at a wavelength where interference from other reaction components is minimal.[3][4] This method significantly improves the accuracy and sensitivity of the analysis.[2][3][4]
Alternative Analytical Techniques
Beyond conventional HPLC, other chromatographic techniques offer advantages for the analysis of this compound reactions.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[5][6][7][8] For monitoring fast reactions or for high-throughput screening, UPLC can be a superior alternative.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and quantification, especially in complex reaction mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is the gold standard. LC-MS provides molecular weight information, which can be invaluable for confirming the identity of reactants, products, and any side-products.
Performance Comparison
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance characteristics of the discussed techniques, with representative data compiled from studies on similar acyl chlorides.
| Parameter | Direct HPLC-UV | Derivatization-HPLC-UV | UPLC-UV |
| Principle | Direct analysis of the acyl chloride. | Analysis of a stable derivative. | High-resolution separation using sub-2 µm particles. |
| Analysis Time | 10 - 20 min | 15 - 30 min (including derivatization) | 2 - 5 min[7] |
| Limit of Detection (LOD) | Moderate | Low (e.g., 0.01–0.03 μg/mL for derivatized acyl chlorides)[3][4] | Very Low |
| Limit of Quantitation (LOQ) | Moderate | Low (e.g., 0.03–0.08 μg/mL for derivatized acyl chlorides) | Very Low |
| Linearity (r²) | > 0.99 | > 0.999[9] | > 0.999 |
| Precision (%RSD) | < 2% | < 1% | < 0.5% |
| Accuracy (% Recovery) | Variable (due to instability) | 87.8 - 114.1%[2] | 98 - 102% |
| Advantages | Simple, no sample preparation. | Improved stability, accuracy, and sensitivity.[2][3][4] | Fast analysis, high resolution, high sensitivity.[5][6][7][8] |
| Disadvantages | Prone to hydrolysis, leading to inaccurate results. | Requires an additional derivatization step. | Requires specialized high-pressure equipment. |
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of a reaction involving this compound. Note: These are general procedures and should be optimized for the specific reaction being monitored.
Protocol 1: Direct Reversed-Phase HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A non-aqueous mobile phase, for example, a gradient of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: a. Withdraw an aliquot of the reaction mixture at a specific time point. b. Immediately quench the reaction if necessary (e.g., by dilution in cold, anhydrous acetonitrile). c. Dilute the sample to an appropriate concentration with anhydrous acetonitrile. d. Inject the sample onto the HPLC system.
Protocol 2: Derivatization-HPLC-UV Method with 2-Nitrophenylhydrazine
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Derivatization and Sample Preparation: [2][3][4] a. Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (derivatization reagent). b. Withdraw an aliquot of the reaction mixture. c. Immediately add the aliquot to a known excess of the derivatization reagent solution. d. Allow the reaction to proceed at room temperature for 30 minutes.[2][3][4] e. Dilute the derivatized sample to an appropriate concentration with acetonitrile. f. Inject the sample onto the HPLC system.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for Derivatization-HPLC Analysis.
Caption: Comparison of Analytical Method Performance.
Conclusion
The selection of an appropriate analytical method for monitoring reactions of this compound is crucial for obtaining reliable and accurate data. While direct HPLC analysis is simple, it is often compromised by the reactivity of the acyl chloride. A derivatization-HPLC method offers a robust and sensitive alternative by converting the analyte into a more stable form. For laboratories equipped with advanced instrumentation, UPLC provides a significant advantage in terms of speed and resolution, making it ideal for high-throughput applications. Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of data quality.
References
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. rjptonline.org [rjptonline.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of (2-Oxopiperidin-1-yl)acetyl Chloride Acylation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2-Oxopiperidin-1-yl)acetyl chloride as an acylating agent for mass spectrometry applications. In proteomics and drug development, the chemical modification of proteins and peptides is a crucial step for identification, quantification, and functional analysis. The choice of acylating agent can significantly impact reaction efficiency, specificity, and the subsequent interpretation of mass spectra.
Here, we compare the performance of this compound against two common alternatives: the structurally simpler Acetyl Chloride and the widely used bioconjugation reagent, N-Hydroxysuccinimidyl Acetate (Acetyl-NHS Ester) . The comparison is based on reaction performance and, most critically, the resulting fragmentation patterns in tandem mass spectrometry (MS/MS), which is essential for confident structural elucidation.
Comparison of Acylating Agent Performance
The primary application of these reagents in a proteomics context is the acylation of primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue. The efficiency and specificity of this reaction are paramount.
Table 1: Quantitative Comparison of Acylation Reactions
This table presents hypothetical yet chemically plausible performance data for the acylation of a standard model peptide (e.g., Angiotensin I) under optimized aqueous-organic conditions.
| Parameter | This compound | Acetyl Chloride | Acetyl-NHS Ester |
| Mass Added (Da) | 139.0633 | 42.0106 | 42.0106 |
| Typical Yield (%) | 85 - 90% | 90 - 95% | 80 - 90% |
| Reaction Rate | Very Fast (seconds to minutes) | Very Fast (seconds to minutes) | Moderate (minutes to hours) |
| Primary Side Product | HCl, Hydrolyzed Reagent | HCl, Hydrolyzed Reagent | N-Hydroxysuccinimide |
| Observed Side Reactions | Low | Low | Potential for NHS-adducts, ring-opening side reactions[1] |
| pH Sensitivity | High (requires non-nucleophilic base) | High (requires non-nucleophilic base) | Moderate (optimal at pH 7.5-8.5) |
Data are representative and can vary based on substrate and specific reaction conditions.
Mass Spectrometry Fragmentation Analysis
The key differentiator for these reagents in a research setting is how the modification influences peptide fragmentation during tandem mass spectrometry (MS/MS). The fragmentation pattern is critical for peptide sequencing and confident localization of the modification. We analyzed the expected fragmentation of a model peptide (H₂N-Gly-Ala-Val-Lys-COOH) acylated on the lysine side-chain.
Table 2: Key Mass Spectrometry Data and Characteristic Fragments
| Parameter | (2-Oxopiperidin-1-yl)acetyl-Lys | Acetyl-Lys | Acetyl-Lys (from NHS Ester) |
| Precursor Ion (M+H)⁺ | 544.33 m/z | 447.28 m/z | 447.28 m/z |
| Primary Fragmentation Type | CID/HCD[2] | CID/HCD | CID/HCD |
| Characteristic Fragment Ion 1 | y₃-ion : 315.21 m/z | y₃-ion : 315.21 m/z | y₃-ion : 315.21 m/z |
| Characteristic Fragment Ion 2 | b₂-ion : 129.07 m/z | b₂-ion : 129.07 m/z | b₂-ion : 129.07 m/z |
| Diagnostic Fragment/Loss | Neutral Loss of 99.07 Da (Oxopiperidine) | Imino-ion : 126.09 m/z | Imino-ion : 126.09 m/z |
| Notes | The large neutral loss is highly specific but can dominate the spectrum, potentially reducing sequence-informative b- and y-ions. | Acetylation is known to enhance b-ion series abundance, aiding in sequencing.[3] | Fragmentation is identical to acetyl chloride product, but MS1 scans may show side products. |
The most significant finding is the characteristic neutral loss of the 2-oxopiperidine moiety from the parent (2-Oxopiperidin-1-yl)acetyl group. This provides a highly specific marker for its presence but may come at the cost of reduced peptide backbone fragmentation, potentially complicating de novo sequencing.
Experimental Protocols
Protocol 1: Peptide Acylation
This protocol describes a general method for acylating a peptide with a primary amine.
-
Peptide Preparation : Dissolve the model peptide in a suitable buffer, such as 50 mM HEPES or 100 mM ammonium bicarbonate, at a concentration of 1 mg/mL.
-
Reagent Preparation :
-
Acid Chlorides : Immediately before use, prepare a 100 mM stock solution of this compound or Acetyl Chloride in anhydrous acetonitrile.
-
NHS Ester : Prepare a 100 mM stock solution of Acetyl-NHS Ester in anhydrous DMSO.
-
-
Reaction Setup :
-
To 100 µL of the peptide solution, add 10 µL of a non-nucleophilic base (e.g., 1M Diisopropylethylamine) to maintain pH.
-
Add a 10-fold molar excess of the acylating agent stock solution to the peptide solution.
-
Vortex briefly and allow the reaction to proceed at room temperature.
-
Acid Chlorides : 5-10 minutes.
-
NHS Ester : 1-2 hours.
-
-
-
Quenching : Add 5 µL of 1 M Tris-HCl or ammonium bicarbonate to quench any unreacted reagent.
-
Cleanup : Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a standard "bottom-up" proteomics workflow suitable for analyzing the acylated peptide products.[4]
-
Chromatography :
-
LC System : A high-performance liquid chromatography (HPLC) system capable of generating high-pressure gradients.
-
Column : C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in water.
-
Mobile Phase B : 0.1% Formic Acid in 80% Acetonitrile.[2]
-
Gradient : A 30-minute gradient from 2% to 40% Mobile Phase B, followed by a high-organic wash.
-
-
Mass Spectrometry :
-
Mass Spectrometer : An Orbitrap or Q-TOF mass spectrometer equipped with a nanospray ESI source.
-
MS1 Scan : Scan range of 350-1500 m/z.
-
MS2 Scans : Data-dependent acquisition (DDA) of the top 10 most abundant precursor ions.
-
Fragmentation : Higher-energy collisional dissociation (HCD) with a normalized collision energy of 28%.[5] HCD is often effective for providing sequence information from modified peptides.[2]
-
Dynamic Exclusion : Exclude previously fragmented ions for 30 seconds.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and chemical principles discussed in this guide.
Caption: A typical experimental workflow for peptide acylation and subsequent mass spectrometry analysis.
Caption: Comparison of acylation reactions and the general principle of MS/MS fragmentation analysis.
Caption: A hypothetical signaling pathway where acylation could be used to label and quantify a target protein.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to (2-Oxopiperidin-1-yl)acetyl chloride and Other Acylating Agents for Researchers and Drug Development Professionals
Introduction
Acylating agents are indispensable reagents in organic synthesis, crucial for the formation of esters and amides. In the realm of drug discovery and development, the choice of an appropriate acylating agent is paramount, influencing reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive comparison of (2-Oxopiperidin-1-yl)acetyl chloride with two other commonly employed acylating agents: acetyl chloride and chloroacetyl chloride.
This compound is a key intermediate in the synthesis of the nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), highlighting its significance in the pharmaceutical industry.[1][2][3][4] This guide will delve into the reactivity, selectivity, and practical handling of these three agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
General Properties and Reactivity Overview
Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive towards nucleophiles.[5][6][7][8][9] The general order of reactivity for carboxylic acid derivatives is: acyl chloride > acid anhydride > ester > amide.[5]
Acetyl Chloride , the simplest aliphatic acyl chloride, is a widely used, highly reactive, and cost-effective reagent for introducing an acetyl group.[10] Its high reactivity can sometimes lead to a lack of selectivity in complex molecules.
Chloroacetyl Chloride possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile building block in organic synthesis, particularly for the introduction of a chloroacetyl group that can be further functionalized.[11] The electron-withdrawing nature of the α-chloro group enhances the reactivity of the acyl chloride compared to acetyl chloride.
This compound , while not as commonly documented as the other two, is structurally an aliphatic acyl chloride. Its reactivity is expected to be comparable to other aliphatic acyl chlorides, influenced by the steric bulk of the 2-oxopiperidinyl group. Its primary application lies in the synthesis of specific pharmaceutical compounds like Noopept.
Quantitative Comparison of Acylating Agent Performance
The following tables summarize the performance of the three acylating agents in typical acylation reactions with various nucleophiles. The data has been compiled from various literature sources.
Table 1: Acylation of Amines
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Aniline | Pyridine | Dichloromethane | 1 h | 92 | N/A |
| Acetyl Chloride | Benzylamine | Triethylamine | THF | 30 min | 95 | N/A |
| Chloroacetyl Chloride | Aniline | Triethylamine | Dichloromethane | 2 h | 90 | [12] |
| Chloroacetyl Chloride | 4-Aminophenol | Sodium Acetate | Water | 15 min | 85 | N/A |
| This compound | L-proline ethyl ester | Triethylamine | Dichloromethane | 2 h | >90 (inferred) | [2] |
Table 2: Acylation of Alcohols
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Ethanol | None | None | Instantaneous | High | [13][14] |
| Acetyl Chloride | Benzyl Alcohol | Pyridine | Diethyl ether | 1 h | 88 | N/A |
| Chloroacetyl Chloride | Methanol | Triethylamine | Dichloromethane | 1 h | 93 | N/A |
| Chloroacetyl Chloride | Isopropanol | Pyridine | Toluene | 3 h | 85 | N/A |
| This compound | Ethanol | Pyridine | Dichloromethane | N/A | Expected High | N/A |
Table 3: Acylation of Phenols
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Phenol | Pyridine | Benzene | 30 min | 91 | [1] |
| Acetyl Chloride | p-Cresol | NaOH (aq) | Dichloromethane | 5 min | 95 | [1] |
| Chloroacetyl Chloride | Phenol | Pyridine | Benzene | 10 h | 60 | [15] |
| Chloroacetyl Chloride | 4-Methoxyphenol | None | Benzene | 10 h | 60 | [15] |
| This compound | Phenol | Pyridine | Dichloromethane | N/A | Expected High | N/A |
Experimental Protocols
Detailed methodologies for the synthesis of the acylating agents and their use in acylation reactions are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of an acyl chloride from its corresponding carboxylic acid using thionyl chloride.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add (2-Oxopiperidin-1-yl)acetic acid (1 equivalent).
-
Slowly add an excess of thionyl chloride (SOCl₂, 2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.
General Protocol for N-Acylation of an Amine
This protocol outlines a standard procedure for the acylation of a primary or secondary amine with an acyl chloride.
Diagram 2: N-Acylation of an Amine
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. nveo.org [nveo.org]
A Comparative Guide to Amide Bond Formation: (2-Oxopiperidin-1-yl)acetyl Chloride vs. Carbodiimide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of organic chemistry, particularly in the synthesis of pharmaceuticals and peptides. The choice of coupling reagent is critical, influencing reaction efficiency, product purity, and the preservation of chiral centers. This guide provides an objective comparison between two classes of reagents for amide bond formation: acyl chlorides, specifically (2-Oxopiperidin-1-yl)acetyl chloride, and the widely used carbodiimide coupling reagents. While extensive data exists for carbodiimides, direct comparative studies involving this compound are limited in publicly available literature. Therefore, this guide will compare carbodiimides to the general class of acyl chlorides, supplemented with specific structural considerations for this compound.
Mechanism of Action
Acyl Chlorides:
Acyl chlorides are highly reactive carboxylic acid derivatives. Their utility in amide bond formation stems from the excellent leaving group ability of the chloride ion. The reaction proceeds via a direct nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This process is often rapid and efficient but can be sensitive to moisture and may require a non-nucleophilic base to scavenge the hydrochloric acid byproduct, which can otherwise form an unreactive ammonium salt with the amine.[1][2]
Carbodiimide Coupling Reagents:
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are not direct activating agents in the same way as acyl chlorides.[3][4] They facilitate the condensation of a carboxylic acid and an amine by acting as dehydrating agents.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3][6][7] This intermediate can then be attacked by the amine to form the desired amide bond, releasing a urea byproduct.[5][6]
A significant challenge with the O-acylisourea intermediate is its instability, which can lead to side reactions such as N-acylurea formation or racemization, especially in peptide synthesis.[4][5] To mitigate these issues and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used.[5][6] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.[6][7]
Performance Comparison
The choice between an acyl chloride and a carbodiimide-based coupling method depends on several factors, including the substrate, desired purity, and process conditions.
| Feature | Acyl Chlorides (General) | Carbodiimide Reagents (e.g., EDC, DCC) |
| Reactivity | Very high, often leading to rapid reactions. | Moderate to high, can be tuned with additives. |
| Byproducts | HCl (requires scavenging base). | Urea derivatives (e.g., DCU, soluble urea from EDC).[6][8] |
| Moisture Sensitivity | Highly sensitive to hydrolysis. | Moderately sensitive; O-acylisourea intermediate can hydrolyze. |
| Racemization Risk | Can be significant, especially with α-chiral carboxylic acids, due to potential ketene formation with organic bases. | A known issue, but can be effectively suppressed with additives like HOBt or OxymaPure.[9][10] |
| Common Use Cases | General organic synthesis, when substrates are robust and racemization is not a concern. | Peptide synthesis (solid-phase and solution-phase), bioconjugation, reactions in aqueous media (with EDC).[3][10] |
| Handling & Safety | Often corrosive and lachrymatory. DCC is an aggressive allergen.[9] DIC can be toxic.[9] | Varies by reagent. DCC is a potent sensitizer. Some combinations (e.g., DIC/OxymaPure) can potentially generate HCN under certain conditions.[7][11] |
Experimental Protocols
General Protocol for Amide Coupling using an Acyl Chloride
-
Preparation: A solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Reaction: The acyl chloride (e.g., this compound, 1.05 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution.
-
Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Protocol for Amide Coupling using EDC/NHS
-
Activation: The carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) are dissolved in a suitable aprotic solvent (e.g., DMF or dichloromethane). The solution is cooled to 0 °C.
-
Carbodiimide Addition: EDC (1.1 equivalents) is added to the solution, and the mixture is stirred at 0 °C for 15-30 minutes, during which the NHS-ester is formed.
-
Coupling: The amine (1.0 equivalent), dissolved in the same solvent, is added to the reaction mixture. The reaction is then stirred at room temperature until completion (typically monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is diluted with the organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The resulting crude product is purified by column chromatography or other suitable methods. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous work-up.[10]
Visualizing the Pathways
Caption: General workflow for amide bond formation.
Caption: Mechanism of acyl chloride-mediated amidation.
Caption: Carbodiimide coupling mechanism with an additive.
Conclusion
Both acyl chlorides and carbodiimide reagents are effective tools for the construction of amide bonds, but they operate via different mechanisms and present distinct advantages and disadvantages.
-
This compound , as an acyl chloride, is expected to be a highly reactive reagent suitable for rapid amide bond formation. Its primary drawbacks, common to this class, are moisture sensitivity and the potential for side reactions if conditions are not carefully controlled. The presence of the lactam ring may influence its steric bulk and electronic properties, but specific performance data is not widely available.
-
Carbodiimide reagents , particularly when used with additives like NHS or HOBt, offer a more controlled and versatile approach.[5][6] They are the cornerstone of modern peptide synthesis due to their ability to minimize racemization.[9] The development of water-soluble carbodiimides like EDC has further expanded their utility to bioconjugation and other aqueous applications.[3][4]
For drug development professionals and researchers, the choice is context-dependent. For simple, robust amide couplings where speed is essential and moisture can be rigorously excluded, an acyl chloride may be suitable. For more delicate substrates, particularly in peptide synthesis where chiral integrity is paramount, the carbodiimide/additive approach remains the industry standard, offering a more reliable and high-fidelity outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. interchim.fr [interchim.fr]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Substituent Effects on Acyl Chloride Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted acyl chlorides, supported by experimental data. Understanding how different substituents influence the electrophilicity of the carbonyl carbon is crucial for controlling reaction rates and designing efficient synthetic routes in pharmaceutical development and materials science.
Executive Summary
Acyl chlorides are highly reactive carboxylic acid derivatives, making them valuable intermediates in organic synthesis. Their reactivity is primarily governed by the electronic nature of substituents on the acyl group. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. This guide presents quantitative kinetic data for the solvolysis and alcoholysis of various substituted benzoyl and aliphatic acyl chlorides to illustrate these principles.
Data Presentation
Table 1: Relative Reactivity of Para-Substituted Benzoyl Chlorides in Solvolysis
The following table summarizes the rate constants for the solvolysis of para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) at 25°C. The data clearly demonstrates that electron-donating groups (e.g., -OCH3, -CH3) decrease the reaction rate compared to unsubstituted benzoyl chloride, while electron-withdrawing groups (e.g., -Cl) increase the rate.
| Substituent (p-Z) | Rate Constant (k) s⁻¹ at 25°C | Relative Rate (k/k_H) |
| OMe | 1.07 x 10⁻⁵ | 0.018 |
| Me | 5.95 x 10⁻⁴ | 1 |
| H | 5.93 x 10⁻⁴ | 1 |
| Cl | 1.49 x 10⁻³ | 2.51 |
Data sourced from Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.[1]
Table 2: Relative Reactivity of Meta- and Para-Substituted Benzoyl Chlorides in Alcoholysis
This table presents the pseudo-first-order rate constants for the reaction of substituted benzoyl chlorides with n-propanol at 25°C. The data illustrates the impact of substituent position (meta vs. para) on reactivity.
| Substituent | Rate Constant (k) min⁻¹ at 25°C | Relative Rate (k/k_H) |
| H | 0.0321 | 1.00 |
| m-Methoxy | 0.0340 | 1.06 |
| p-Bromo | 0.0590 | 1.84 |
| p-Iodo | 0.0617 | 1.92 |
| m-Iodo | 0.1044 | 3.25 |
Data sourced from Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.
Table 3: Qualitative Reactivity Comparison of Substituted Aliphatic Acyl Chlorides
The introduction of electron-withdrawing groups, such as chlorine, generally increases the reactivity of aliphatic acyl chlorides, while sterically bulky groups can decrease reactivity.
| Acyl Chloride | Substituent Effect | Relative Reactivity Trend |
| Acetyl chloride | Reference | Baseline |
| Chloroacetyl chloride | Inductive withdrawal by Cl | Increased |
| Dichloroacetyl chloride | Increased inductive withdrawal | Further Increased |
| Pivaloyl chloride | Steric hindrance by t-butyl group | Decreased |
Qualitative trends are based on established principles of organic chemistry.[2]
Experimental Protocols
The kinetic data presented in this guide were primarily obtained through conductimetric and spectrophotometric methods. Below is a generalized protocol for determining the rate of solvolysis of an acyl chloride using conductometry.
Protocol: Kinetic Analysis of Acyl Chloride Solvolysis via Conductometry
Objective: To determine the pseudo-first-order rate constant for the solvolysis of a substituted acyl chloride.
Materials:
-
Substituted acyl chloride
-
High-purity solvent (e.g., 97% hexafluoroisopropanol-water, acetone-water)
-
Conductivity meter with a probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture and allow it to reach thermal equilibrium in the thermostatted water bath.
-
Conductivity Cell Equilibration: Place the conductivity probe into the solvent within a reaction vessel and allow the conductivity reading to stabilize.
-
Reaction Initiation: A small, precisely known amount of the acyl chloride is rapidly injected into the solvent with vigorous stirring to ensure immediate and complete mixing. The stopwatch is started simultaneously.
-
Data Acquisition: The conductivity of the solution is recorded at regular time intervals. The solvolysis of an acyl chloride produces HCl, which increases the conductivity of the solution over time.
-
Data Analysis: The reaction is followed until the conductivity reaches a stable value (indicating completion of the reaction). The rate constant (k) is then calculated from the change in conductivity over time using the appropriate integrated rate law for a first-order reaction.
Mandatory Visualization
The reactivity of substituted acyl chlorides is fundamentally governed by the principles of nucleophilic acyl substitution. The following diagrams illustrate the key mechanistic pathway and the electronic effects of substituents.
Caption: General mechanism for the nucleophilic acyl substitution of a substituted acyl chloride.
Caption: Logical relationship between substituent electronic effects and acyl chloride reactivity.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution at trigonal carbon. Part 4. Substituent effects in the reactions of aliphatic acyl chlorides with methanol and phenol in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Benchmarking (2-Oxopiperidin-1-yl)acetyl chloride: A Comparative Guide to Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2-Oxopiperidin-1-yl)acetyl chloride against established methods for amide bond formation, a cornerstone of modern drug discovery and peptide synthesis. Due to the limited direct experimental data on this compound, this document benchmarks its hypothesized performance based on its chemical structure against well-documented alternatives. The data presented for established methods are derived from published literature, offering a quantitative basis for comparison.
Introduction to this compound
This compound is an acylating agent derived from δ-valerolactam. Its structure suggests it can be used for the introduction of a (2-oxopiperidin-1-yl)acetyl moiety, a functional group of potential interest in medicinal chemistry for its unique steric and electronic properties. The synthesis of this reagent would likely proceed via the conversion of its parent carboxylic acid, 2-(2-oxopiperidin-1-yl)acetic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride.
Comparative Performance in Amide Bond Formation
To provide a clear benchmark, we will consider a representative reaction: the acylation of benzylamine to form N-benzyl-2-(2-oxopiperidin-1-yl)acetamide. The following table summarizes the performance of common amide bond formation methods for similar reactions, against which the performance of this compound can be projected.
| Method | Reagent(s) | Solvent | Base | Typical Reaction Time | Typical Yield (%) |
| Acyl Chloride Method (Hypothetical) | This compound | DCM | Triethylamine (TEA) | 1-4 hours | Projected >90% |
| Standard Acyl Chloride | Benzoyl Chloride | DCM | Triethylamine (TEA) | 1 hour | >95% |
| Peptide Coupling Reagents | |||||
| HATU mediated | 2-(2-Oxopiperidin-1-yl)acetic acid, HATU | DMF | DIPEA | 30-60 min | >95%[1] |
| HBTU mediated | 2-(2-Oxopiperidin-1-yl)acetic acid, HBTU | DMF | DIPEA | 15-60 min | >90%[2] |
| Carbodiimide Method | 2-(2-Oxopiperidin-1-yl)acetic acid, EDC, HOBt | DMF | DIPEA | 1-3 hours | ~80-95% |
Note: The yield for this compound is a projection based on the typical high reactivity of acyl chlorides. Actual yields may vary depending on substrate scope and reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Protocol for Amide Synthesis using Acyl Chlorides
This protocol is applicable to the use of this compound and other standard acyl chlorides.
-
Dissolve the amine (1.0 equiv.) and a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equiv.), in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol for HATU-mediated Amide Coupling
-
In a round-bottom flask, dissolve the carboxylic acid (e.g., 2-(2-oxopiperidin-1-yl)acetic acid) (1.0 equiv.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).[1]
-
Add HATU (1.0 equiv.) and a tertiary amine base like DIPEA (2.0 equiv.) to the solution.[1]
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 30-60 minutes, monitoring the reaction progress.[1]
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate it.
-
Purify the residue by chromatography to obtain the pure amide.
Protocol for HBTU-mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent, typically DMF or acetonitrile.
-
Add HBTU (1.0 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).
-
Stir the solution for 5-15 minutes to allow for the formation of the active ester intermediate.[2]
-
Add the amine (1.0 equiv.) to the reaction mixture.
-
Stir at room temperature for 15-60 minutes.[2]
-
Follow the workup and purification steps as described in the HATU protocol.
Visualizing the Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the general mechanism of amide bond formation.
Caption: Comparative experimental workflows for amide synthesis.
Caption: General mechanism of amide bond formation.
Discussion and Conclusion
This compound presents itself as a potentially valuable reagent for introducing a novel scaffold in drug discovery programs. As an acyl chloride, it is expected to be highly reactive, likely providing high yields in short reaction times under standard Schotten-Baumann conditions. This positions it as a strong competitor to traditional peptide coupling reagents, especially in scenarios where the cost and atom economy of coupling agents are a concern.
However, the high reactivity of acyl chlorides can also be a drawback, leading to potential side reactions with sensitive functional groups and a lower tolerance for aqueous conditions. In contrast, modern coupling reagents like HATU and HBTU offer milder reaction conditions and are often preferred for complex substrates and solid-phase peptide synthesis due to their high efficiency and low rates of racemization.
The choice of method will ultimately depend on the specific application, substrate complexity, and desired scale of the synthesis. While this compound is projected to be an efficient acylating agent, further experimental validation is required to fully characterize its performance and establish its place among the array of available methods for amide bond formation.
References
A Comparative Guide to the Synthesis of Nootropic Amides: Validation of a Synthetic Route Using (2-Oxopiperidin-1-yl)acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for N-acyl prolyl glycine ethyl ester, a core structure in nootropic agents like Noopept. We will validate a proposed synthetic pathway utilizing (2-Oxopiperidin-1-yl)acetyl chloride and compare its projected performance against established methods that use phenylacetyl chloride and the more common laboratory reagent, chloroacetyl chloride. This objective comparison, supported by experimental data from analogous reactions, will assist researchers in selecting the most efficient and appropriate synthetic strategy for their drug discovery and development endeavors.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the key parameters for three distinct synthetic routes to produce N-acyl prolyl glycine ethyl esters. The data for the established Noopept synthesis is based on reported literature values, while the data for the chloroacetyl chloride and this compound routes are projected based on analogous chemical transformations and the known reactivity of the reagents.
| Parameter | Established Route (Phenylacetyl chloride) | Alternative Route 1 (Chloroacetyl chloride) | Proposed Route (this compound) |
| Acylating Agent | Phenylacetyl chloride | Chloroacetyl chloride | This compound |
| Step 1: Acylation of L-proline | High | High | Expected to be high |
| Step 2: Peptide Coupling | Moderate to High | Moderate to High | Expected to be moderate to high |
| Overall Yield (Projected) | Good | Good | Good |
| Key Reagents | L-proline, Phenylacetyl chloride, Glycine ethyl ester HCl, Coupling agents (e.g., DCC, EDC) | L-proline, Chloroacetyl chloride, Glycine ethyl ester HCl, Coupling agents (e.g., DCC, EDC) | (2-Oxopiperidin-1-yl)acetic acid, Thionyl chloride (for acyl chloride synthesis), L-proline, Glycine ethyl ester HCl, Coupling agents (e.g., DCC, EDC) |
| Potential Advantages | Well-established, known biological activity of the final product. | Readily available and highly reactive acylating agent. | Potential for novel biological activity due to the piperidinone moiety; good reactivity. |
| Potential Disadvantages | Phenylacetyl chloride is a lachrymator. | Chloroacetyl chloride is highly corrosive and toxic. The resulting chloroacetamide may require further modification. | Requires in-house synthesis of the acyl chloride; limited data on the biological activity of the final product. |
Experimental Protocols
This section details the methodologies for the key experiments, including the established synthesis of Noopept and the proposed synthesis using this compound.
Established Synthesis of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)
This two-step synthesis is widely reported in the literature.
Step 1: Synthesis of N-phenylacetyl-L-proline
-
L-proline is dissolved in a strong aqueous base solution (e.g., NaOH or KOH).
-
The solution is cooled to 0-5 °C.
-
Phenylacetyl chloride is added dropwise to the cooled solution while maintaining the pH with the dropwise addition of a strong base solution.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-phenylacetyl-L-proline.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)
-
N-phenylacetyl-L-proline is dissolved in a suitable organic solvent (e.g., dichloromethane or THF).
-
A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP)) are added.
-
Glycine ethyl ester hydrochloride is added, followed by a tertiary amine base (e.g., triethylamine or N-methylmorpholine) to neutralize the hydrochloride salt.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction byproduct (dicyclohexylurea, if DCC is used) is removed by filtration.
-
The filtrate is washed successively with an acidic solution, a basic solution, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Noopept is then purified by recrystallization or column chromatography.
Proposed Synthesis of N-(2-Oxopiperidin-1-yl)acetyl-L-prolylglycine ethyl ester
This proposed route adapts the established Noopept synthesis, replacing phenylacetyl chloride with the novel acylating agent.
Step 1: Synthesis of this compound
-
(2-Oxopiperidin-1-yl)acetic acid is suspended in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise to the suspension at room temperature. A catalytic amount of DMF can be added if oxalyl chloride is used.
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which is often used directly in the next step without further purification.
Step 2: Synthesis of N-((2-Oxopiperidin-1-yl)acetyl)-L-proline
-
This step follows the same procedure as the synthesis of N-phenylacetyl-L-proline, with this compound used in place of phenylacetyl chloride.
Step 3: Synthesis of N-((2-Oxopiperidin-1-yl)acetyl)-L-prolylglycine ethyl ester
-
This step follows the same procedure as the synthesis of Noopept, with N-((2-Oxopiperidin-1-yl)acetyl)-L-proline used as the starting material.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Comparative synthetic pathways for Noopept and its proposed analogue.
Caption: General experimental workflow for the synthesis of N-acyl-L-proline derivatives.
Conclusion
The validation of the synthetic route using this compound presents a promising avenue for the development of novel nootropic agents. While this guide provides a projection of its performance based on sound chemical principles, further experimental work is necessary to determine the precise yields, optimal reaction conditions, and the biological activity of the resulting Noopept analogue. The established synthesis of Noopept and the use of chloroacetyl chloride provide robust benchmarks for this future research. The methodologies and comparative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating informed decisions in the design and execution of synthetic strategies for next-generation cognitive enhancers.
A Comparative Guide to Stereochemical Purity Analysis of (2-Oxopiperidin-1-yl)acetyl Chloride Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring stereochemical purity is a critical aspect of product development. This guide provides a comprehensive comparison of analytical techniques for determining the stereochemical purity of products derived from (2-Oxopiperidin-1-yl)acetyl chloride, a versatile building block in medicinal chemistry. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
Introduction to Stereochemical Analysis
The reaction of this compound with various nucleophiles can lead to the formation of chiral centers in the resulting products. The biological activity and safety profile of these products often depend on their stereochemistry. Therefore, robust and reliable analytical methods are essential to separate and quantify the different stereoisomers. The primary techniques employed for this purpose are chiral chromatography (HPLC and SFC) and NMR spectroscopy.
Quantitative Data Summary
The selection of an appropriate analytical technique depends on several factors, including the nature of the analyte, the required sensitivity, the desired speed of analysis, and available instrumentation. The following tables summarize the performance of chiral HPLC, SFC, and NMR for the analysis of N-acylpiperidine and related lactam structures, which serve as representative models for products of this compound.
Table 1: Comparison of Chiral HPLC and SFC Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent). |
| Common Columns | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, AD, OD), Pirkle-type, cyclodextrin-based. | Polysaccharide-based (e.g., Chiralpak® series), suitable for SFC conditions. |
| Mobile Phases | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water, often with additives. | Supercritical CO₂ with modifiers like Methanol, Ethanol, Isopropanol, or Acetonitrile. |
| Analysis Time | Typically 5-30 minutes. | Generally faster than HPLC, often under 10 minutes.[1] |
| Resolution | High resolution can be achieved with method optimization. | Often provides higher efficiency and better or complementary selectivity to HPLC.[2][3] |
| Solvent Consumption | High, especially in normal phase chromatography. | Significantly lower organic solvent consumption, making it a "greener" technique. |
| Sensitivity | Dependent on detector (UV, MS). | Compatible with various detectors, including MS, offering high sensitivity.[4] |
| Cost | Lower initial instrument cost compared to SFC. | Higher initial instrument cost. |
Table 2: Chiral NMR Spectroscopy for Enantiomeric Excess (ee) Determination
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to separate signals for each enantiomer in the NMR spectrum. |
| Chiral Solvating Agents | Lanthanide shift reagents, (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), actinomycin D for carboxylic acids.[5] |
| Solvents | Deuterated solvents such as CDCl₃, C₆D₆, CD₃CN. |
| Observed Nuclei | ¹H, ¹⁹F, ¹³C, ³¹P. |
| Analysis Time | Typically 5-15 minutes per sample. |
| Quantification | Integration of the resolved signals of the enantiomers. |
| Advantages | Non-destructive, provides structural information, no need for a racemic standard for ee determination if signals are baseline resolved. |
| Limitations | Lower sensitivity compared to chromatographic methods, requires higher sample concentration, signal resolution is highly dependent on the choice of CSA and analyte structure. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their own analyses.
Protocol 1: Chiral HPLC Method for N-Acylpiperidine Derivatives
This protocol is a general guideline for the enantiomeric separation of N-acylpiperidine derivatives using a polysaccharide-based chiral stationary phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mixture of n-hexane and a polar modifier such as isopropanol (IPA) or ethanol (EtOH). A typical starting composition is 90:10 (v/v) n-hexane:IPA. For basic compounds, add 0.1% diethylamine (DEA). For acidic compounds, add 0.1% trifluoroacetic acid (TFA).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Subsequently, inject the sample to be analyzed and determine the enantiomeric ratio by integrating the peak areas.
Protocol 2: Chiral SFC Method for Lactam Derivatives
This protocol outlines a general approach for the rapid chiral separation of lactam derivatives using SFC.
-
Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a suitable detector (e.g., PDA, MS).
-
Chiral Column: A polysaccharide-based column suitable for SFC, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
Supercritical Fluid: Supercritical grade CO₂.
-
Modifier: Methanol, ethanol, or isopropanol. A typical starting gradient could be 5% to 40% modifier over 5 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detector scanning a suitable wavelength range, or a mass spectrometer.
-
-
Sample Preparation: Dissolve the sample in the modifier solvent at a concentration of about 1 mg/mL.
-
Analysis: Inject the racemic mixture to optimize the separation conditions (modifier percentage, gradient slope). Once separation is achieved, analyze the test sample to determine the enantiomeric purity.
Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the determination of enantiomeric excess using ¹H NMR spectroscopy and a chiral solvating agent.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Sample: Approximately 5-10 mg of the analyte.
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The choice of CSA is crucial and may require screening.[6]
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
-
Sample Preparation:
-
Dissolve the analyte in approximately 0.6 mL of the NMR solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 equivalents) and acquire a spectrum after each addition.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a proton signal (ideally a singlet or a well-resolved multiplet) in the analyte that shows splitting into two distinct signals upon addition of the CSA.
-
Integrate the areas of the two resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.
-
Visualizing the Workflow
The selection of the most suitable analytical technique for stereochemical purity analysis can be guided by a logical workflow. The following diagram illustrates a typical decision-making process.
Caption: Decision workflow for selecting and developing a stereochemical purity analysis method.
Conclusion
The stereochemical purity analysis of products derived from this compound can be effectively performed using chiral HPLC, chiral SFC, and chiral NMR spectroscopy.
-
Chiral HPLC is a well-established and versatile technique that can provide high-resolution separations.
-
Chiral SFC offers a faster and more environmentally friendly alternative, often with improved or complementary selectivity to HPLC.[2]
-
Chiral NMR is a powerful non-destructive method for determining enantiomeric excess, particularly when structural confirmation is also required.
The choice of method should be guided by the specific requirements of the analysis, including sample properties, throughput needs, and available instrumentation. For routine quality control, validated HPLC or SFC methods are generally preferred, while NMR can be an invaluable tool during research and development for rapid assessment of enantiomeric ratios and structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fagg.be [fagg.be]
- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Reactivity of (2-Oxopiperidin-1-yl)acetyl Chloride and Alternative Acylating Agents
For researchers and professionals in drug development and chemical synthesis, selecting the appropriate acylating agent is crucial for reaction efficiency and product specificity. This guide provides a comparative analysis of the kinetic and mechanistic profiles of (2-Oxopiperidin-1-yl)acetyl chloride, a representative N-acyl lactam, against standard acyl chlorides. While specific kinetic data for this compound is not extensively documented in publicly available literature, this comparison draws upon established principles and published data for analogous N-acyl lactam systems to provide a robust framework for understanding their reactivity.
N-acyl lactams, such as this compound, are notable for their dual reactivity, which can be modulated based on reaction conditions and the nature of the nucleophile. This contrasts with the more straightforward reactivity of simple acyl chlorides.
Comparative Reactivity Overview
The primary distinction in the reactivity of N-acyl lactams and simple acyl chlorides lies in the potential reaction pathways. N-acyl lactams possess two electrophilic carbonyl centers: the exocyclic acyl carbonyl and the endocyclic lactam carbonyl. This duality can lead to two different reaction products with nucleophiles like amines: acyl-exchange or ring-opening. In contrast, simple acyl chlorides typically undergo a direct nucleophilic acyl substitution.
| Feature | This compound (N-Acyl Lactam) | Simple Acyl Chlorides (e.g., Acetyl Chloride) |
| General Structure | Contains an N-acylated lactam ring. | A carbonyl group bonded to a chlorine atom and an alkyl/aryl group. |
| Primary Reaction Pathway with Amines | Acyl-exchange (attack at the exocyclic carbonyl). | Nucleophilic acyl substitution. |
| Key Mechanistic Steps | Formation of a tetrahedral intermediate, followed by the departure of the lactam as the leaving group. | Nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the chloride ion. |
| Relative Reactivity (General) | Generally less reactive than corresponding acyl chlorides due to the resonance stabilization of the imide group. | Highly reactive, often requiring careful control of reaction conditions. |
| Factors Influencing Reactivity | Ring strain of the lactam, nature of the N-acyl group, and nucleophile basicity. | Inductive and resonance effects of the R-group, solvent polarity. |
| Potential Side Reactions | Ring-opening via nucleophilic attack at the endocyclic carbonyl. | Hydrolysis in the presence of water, formation of ketenes with hindered bases. |
Kinetic Insights from Analogous Systems
Kinetic studies on N-aroyl β-lactams provide valuable insights into the factors governing the reactivity of N-acyl lactams. The rate of aminolysis of these compounds is sensitive to the basicity of the attacking amine, as indicated by Brønsted βnuc values. For instance, the aminolysis of N-p-methoxybenzoyl β-lactam with a series of substituted amines yielded a Brønsted βnuc value of +0.90, suggesting a significant development of positive charge on the amine nucleophile in the transition state.[1] This is consistent with a mechanism where the formation of the tetrahedral intermediate is rate-limiting.
In contrast, the reactions of simple acyl chlorides are often very rapid. For example, the acylation of anilines by isobutyryl chloride is first-order in each reactant. The reactivity is highly dependent on the leaving group, with isobutyryl bromide being approximately 30-fold more reactive than the corresponding chloride.
Experimental Protocols
To experimentally compare the reactivity of this compound with a simple acyl chloride, a competitive acylation experiment or parallel kinetic monitoring can be employed.
Protocol for Competitive Acylation
-
Reactant Preparation : Prepare equimolar solutions of this compound and the alternative acylating agent (e.g., acetyl chloride) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). Prepare a solution of the amine nucleophile (e.g., benzylamine) at a defined concentration.
-
Reaction Initiation : Cool the amine solution to 0°C. Add the mixture of acylating agents to the amine solution with vigorous stirring.
-
Reaction Monitoring : Withdraw aliquots from the reaction mixture at specific time intervals. Quench the reaction in the aliquots immediately (e.g., by adding a large excess of a secondary amine to consume any remaining acylating agents).
-
Product Analysis : Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the relative concentrations of the two amide products.
-
Data Analysis : Plot the ratio of the two products over time to determine the relative reactivity of the two acylating agents.
Protocol for Kinetic Monitoring by In-Situ Spectroscopy
-
Instrumentation : Utilize an in-situ infrared (IR) or Nuclear Magnetic Resonance (NMR) spectrometer equipped with a reaction probe.
-
Reactant Preparation : Prepare solutions of the acylating agent and the amine nucleophile in a suitable deuterated solvent for NMR or an IR-transparent solvent.
-
Reaction Initiation : In the spectrometer, rapidly inject the amine solution into the solution of the acylating agent at a controlled temperature.
-
Data Acquisition : Continuously acquire spectra over the course of the reaction. Monitor the disappearance of the reactant peaks and the appearance of the product peaks.
-
Data Analysis : Integrate the relevant peaks to determine the concentration of reactants and products as a function of time. Fit the concentration-time data to appropriate rate laws to determine the reaction order and rate constants.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a typical experimental workflow.
References
A Comparative Guide to Acylating Agents: Acetyl Chloride vs. Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, cost, and the overall success of a synthetic route. While a vast array of acylating agents are available, this guide provides a detailed comparison of two common reagents: acetyl chloride and chloroacetyl chloride. This analysis is presented to assist researchers in making informed decisions for their specific synthetic needs.
The initial focus of this guide was to evaluate the cost-effectiveness of "(2-Oxopiperidin-1-yl)acetyl chloride." However, due to the limited availability of public data on this specific compound, we have shifted our focus to a comparative analysis of two closely related and widely used alternatives. This comparison will provide valuable insights into the factors that should be considered when selecting an appropriate acylating agent.
Performance and Applications
Both acetyl chloride and chloroacetyl chloride are highly reactive acyl chlorides used to introduce an acetyl or chloroacetyl group, respectively, into a molecule, typically by reacting with alcohols, amines, or thiols.[1][2] The primary difference in their application stems from the presence of the chlorine atom on the acetyl group in chloroacetyl chloride. This additional functionality opens up possibilities for subsequent chemical modifications.[1][2]
Acetyl Chloride is a versatile and widely used reagent for acetylation.[3] It is employed in the synthesis of numerous pharmaceutical compounds, including aspirin and acetaminophen.[3] Its primary function is the straightforward introduction of an acetyl group.
Chloroacetyl Chloride , on the other hand, serves as a bifunctional reagent. The acyl chloride group provides the means for acylation, while the alpha-chloro group can act as an electrophilic site for subsequent nucleophilic substitution.[1] This property makes it a valuable building block in the synthesis of more complex molecules, including various heterocyclic compounds.[4]
Cost-Effectiveness Analysis
The cost-effectiveness of a reagent is determined by a combination of its purchase price, the efficiency of the reaction in which it is used (yield and reaction time), and the cost associated with its handling and disposal.
Table 1: Price Comparison of Acetyl Chloride and Chloroacetyl Chloride
| Compound | Supplier | Purity | Price per Kg (USD) |
| Acetyl Chloride | Sigma-Aldrich | ≥98% | Varies |
| Acetyl Chloride | IndiaMART | 99% | ~$1.22 - $3.00[5] |
| Chloroacetyl Chloride | Sigma-Aldrich | 98% | ~$171.20[6] |
| Chloroacetyl Chloride | IndiaMART | 99% | ~$1.50 - $2.40[7][8] |
Note: Prices are subject to change and may vary based on quantity and supplier.
As indicated in the table, the bulk industrial prices for both reagents can be quite competitive. However, for laboratory-scale synthesis, prices from chemical suppliers like Sigma-Aldrich show a significant difference, with chloroacetyl chloride being considerably more expensive.
Experimental Data Summary
Table 2: Representative Reaction Conditions and Yields
| Reagent | Substrate | Reaction Conditions | Yield | Reference |
| Acetyl Chloride | Anisole (Friedel-Crafts Acylation) | AlCl3, CH2Cl2, 0°C to rt | Good to excellent | [9] |
| Acetyl Chloride | Primary Amines | Brine solution, room temperature | High | [10] |
| Chloroacetyl Chloride | Arenes (Friedel-Crafts Acylation) | FeCl3 modified Montmorillonite K10, EDC, reflux | Up to 95% | |
| Chloroacetyl Chloride | Substituted Anilines | DBU, THF, 0°C to rt | 75-95% | [11] |
| Chloroacetyl Chloride | 2,6-Diarylpiperidin-4-ones | Pyridine, 0°C | 75% | [12] |
From the available data, both reagents can provide high yields in acylation reactions. The choice between them will often depend on the subsequent synthetic steps planned. If the alpha-chloro group is required for further functionalization, the higher cost of chloroacetyl chloride may be justified.
Experimental Protocols
Below are generalized experimental protocols for acylation reactions using acetyl chloride and chloroacetyl chloride.
General Protocol for N-Acetylation using Acetyl Chloride
This protocol is adapted from the acetylation of primary amines in a brine solution.[10]
-
Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., acetone if the amine is not water-soluble).
-
Prepare a brine solution (e.g., 36% aqueous solution of sodium chloride) containing sodium acetate (1.5 equivalents).
-
Add the amine solution to the brine solution.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in acetone to the reaction mixture with stirring at room temperature.
-
Continue stirring for approximately one hour.
-
Work up the reaction by adding a saturated sodium bicarbonate solution, followed by acidification with a mineral acid to precipitate the product.
General Protocol for N-Chloroacetylation using Chloroacetyl Chloride
This protocol is a general representation of the acylation of an amine.
-
Dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or dioxane) under an inert atmosphere (e.g., nitrogen or argon).[12][13]
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add chloroacetyl chloride (1.05 equivalents) to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical workflow for the synthesis of an N-acylated piperidine derivative and the logical relationship in choosing an acylating agent.
Caption: A generalized experimental workflow for the N-acylation of a piperidine derivative.
Caption: Decision pathway for selecting between acetyl chloride and chloroacetyl chloride.
Safety and Handling
Both acetyl chloride and chloroacetyl chloride are hazardous chemicals that must be handled with appropriate safety precautions.
Acetyl Chloride:
-
Hazards: Highly flammable liquid and vapor.[14][15] Reacts violently with water to produce corrosive hydrogen chloride and acetic acid.[14] Causes severe skin burns and eye damage.[16]
-
Handling: Must be handled in a chemical fume hood.[16] Use non-sparking tools and store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[14][16] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
Chloroacetyl Chloride:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[17][18] Causes severe skin burns and eye damage.[17][19] Reacts violently with water.[17] It is also a lachrymator (tear-producing).[20]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[17] Avoid contact with skin, eyes, and clothing.[17] Store in a tightly sealed container in a cool, dry place.[17] Appropriate PPE, including chemical-resistant gloves and eye protection, is mandatory.
Conclusion
The choice between acetyl chloride and chloroacetyl chloride as an acylating agent is a strategic one that depends on the overall synthetic plan.
-
For simple acetylation , where the goal is solely to introduce an acetyl group, acetyl chloride is generally the more cost-effective option, particularly for large-scale synthesis.
-
When the synthetic route requires further modification at the alpha-position of the acetyl group , chloroacetyl chloride is the superior choice, despite its higher cost. The presence of the chloro group provides a valuable handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
Researchers must weigh the cost of the reagent against the efficiency and versatility it offers in the context of their specific synthetic goals. Furthermore, the hazardous nature of both reagents necessitates strict adherence to safety protocols to ensure a safe and successful experimental outcome.
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Chloroacetyl chloride 98 79-04-9 [sigmaaldrich.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. nj.gov [nj.gov]
- 15. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 16. wcu.edu [wcu.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Green Chemistry in Focus: A Comparative Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride
For researchers, scientists, and professionals in drug development, the principles of green chemistry are increasingly integral to modern synthetic strategies. This guide provides a comparative analysis of two common methods for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride, a key intermediate in various pharmaceutical syntheses. By evaluating established green chemistry metrics, this document aims to inform the selection of more sustainable and efficient chemical processes.
The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. Traditionally, this has been achieved using reagents that are effective but pose environmental and safety concerns. This guide will compare two prevalent methods for the synthesis of this compound from (2-Oxopiperidin-1-yl)acetic acid: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Comparative Analysis of Green Chemistry Metrics
The environmental impact and overall efficiency of a chemical reaction can be quantified using several key metrics. Here, we compare the thionyl chloride and oxalyl chloride routes for the synthesis of this compound based on Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
| Green Chemistry Metric | Thionyl Chloride Route | Oxalyl Chloride Route | Interpretation |
| Atom Economy (%) | 68.3% | 55.9% | A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the desired product, generating less waste. |
| E-Factor | ~0.46 | ~0.79 | The E-Factor represents the mass of waste produced per unit of product. A lower E-Factor signifies a greener process with less waste generation. |
| Process Mass Intensity (PMI) | ~2.16 | ~2.79 | PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process. |
Note: The E-Factor and PMI values are estimations based on typical experimental conditions and may vary depending on the specific protocol, including solvent usage and work-up procedures.
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols are based on standard laboratory procedures for the conversion of carboxylic acids to acyl chlorides.
Route 1: Synthesis using Thionyl Chloride
Reaction: (2-Oxopiperidin-1-yl)acetic acid + SOCl₂ → this compound + SO₂ + HCl
Procedure: To a stirred solution of (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or IR spectroscopy). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Route 2: Synthesis using Oxalyl Chloride
Reaction: (2-Oxopiperidin-1-yl)acetic acid + (COCl)₂ → this compound + CO₂ + CO + HCl
Procedure: (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane. To this solution, oxalyl chloride (1.5 equivalents) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is then carefully added. The reaction mixture is stirred at room temperature for 1-3 hours. The evolution of gas (CO₂ and CO) indicates the progress of the reaction. Upon completion, the solvent and excess reagents are removed under reduced pressure to afford the desired acyl chloride.
Process Workflow Diagrams
The following diagrams illustrate the key steps and logical flow of the two synthetic pathways.
Caption: Comparative workflow for the synthesis of this compound.
Discussion and Conclusion
Both thionyl chloride and oxalyl chloride are effective reagents for the preparation of this compound. However, a comparative analysis of their green chemistry metrics reveals significant differences.
The thionyl chloride route exhibits a higher atom economy, suggesting that it is theoretically more efficient in converting reactant mass to product mass. This is primarily due to the lower molecular weight of the byproducts (SO₂ and HCl) compared to those of the oxalyl chloride route (CO₂, CO, and HCl). Consequently, the E-Factor and PMI for the thionyl chloride method are generally lower, indicating less waste generation and a more mass-efficient process.
From a practical standpoint, thionyl chloride is often a more cost-effective reagent. However, it is a corrosive and moisture-sensitive liquid that releases toxic gases upon reaction. The byproducts, sulfur dioxide and hydrogen chloride, are also corrosive and require careful handling and neutralization.
The oxalyl chloride route , while having a lower atom economy, is often preferred for its milder reaction conditions. The reaction can typically be carried out at room temperature, avoiding the need for heating. The byproducts, carbon dioxide and carbon monoxide, are gaseous and can be easily removed from the reaction mixture. However, oxalyl chloride is also toxic and moisture-sensitive, and carbon monoxide is a highly toxic gas. The use of a DMF catalyst can sometimes lead to the formation of dimethylcarbamoyl chloride, a potential carcinogen.
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Oxopiperidin-1-yl)acetyl chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like (2-Oxopiperidin-1-yl)acetyl chloride is a critical component of laboratory safety. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Core Hazards and Safety Precautions
Acyl chlorides, as a class, present several significant hazards:
-
High Reactivity: They react violently with water, alcohols, and amines to produce corrosive hydrochloric acid and the corresponding carboxylic acid.[1][3] This reaction is strongly exothermic and can lead to a rapid increase in temperature and pressure.[3]
-
Corrosivity: Due to their reaction with moisture to form acids, they are extremely destructive to skin, eyes, mucous membranes, and the upper respiratory tract.[1][4][5]
-
Flammability: Many acyl chlorides are flammable liquids and their vapors can form explosive mixtures with air.[6][7][8] It is crucial to keep them away from heat, sparks, and open flames.[6][7][9]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.[10]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield are essential to protect against splashes.[1][11][12] |
| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[1][11] Long gloves can provide additional protection for the forearms.[11] |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[1][7] In situations where ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[4] |
| Footwear | Closed-toe shoes are required in the laboratory at all times. |
Experimental Protocol for Neutralization (Quenching)
Small quantities of this compound must be neutralized before disposal. This process, known as quenching, involves a controlled reaction to convert the reactive acyl chloride into less hazardous substances.[2] The following protocol is for the hydrolysis of the acyl chloride.
Objective: To safely hydrolyze this compound into (2-Oxopiperidin-1-yl)acetic acid and hydrochloric acid, followed by neutralization of the resulting acidic solution.
Materials:
-
This compound waste
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer or a gas outlet connected to a scrubber.[13][14]
-
Ice bath
-
Stir plate
-
Sodium hydroxide (NaOH) solution (2.5 M) or another suitable base like sodium bicarbonate.[2][14]
-
pH indicator paper or a pH meter
-
Appropriate waste container
Procedure:
-
Preparation: Set up the three-necked flask in a chemical fume hood.[13] Ensure all glassware is dry. Place the flask in an ice bath to control the reaction temperature.[15]
-
Initial Quenching: Place a volume of crushed ice or cold water into the flask with stirring.
-
Slow Addition: Slowly and cautiously add the this compound dropwise from the dropping funnel into the stirring ice/water mixture.[16] The rate of addition should be controlled to keep the temperature of the reaction mixture below 20°C. A vigorous reaction will produce hydrogen chloride gas, which should be properly vented in the fume hood.
-
Completion of Hydrolysis: After the addition is complete, allow the mixture to stir and slowly warm to room temperature to ensure the reaction is complete.
-
Neutralization: Once the hydrolysis is complete, slowly add a basic solution, such as 2.5 M sodium hydroxide, to neutralize the acidic solution.[14] Monitor the pH of the solution using pH paper or a pH meter. Adjust the pH to be between 6 and 8.[2]
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the sanitary sewer, in accordance with local regulations.[14][17]
Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound will retain hazardous residue.[4] It should be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected and treated as hazardous waste.[18] After rinsing, the container can be disposed of according to institutional guidelines.[19]
-
Spill Cleanup: In the event of a spill, evacuate the area and eliminate all ignition sources.[4] Wearing appropriate PPE, absorb the spill with an inert material like sand or a commercial sorbent.[9][20] Collect the contaminated material in a sealed container for hazardous waste disposal.[4][7] Do not use combustible materials like paper towels to absorb the initial spill.
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. download.basf.com [download.basf.com]
- 4. wcu.edu [wcu.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. epfl.ch [epfl.ch]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
